5-(Morpholinosulfonyl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUKCFVYCDJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physicochemical Characteristics of 5-(Morpholinosulfonyl)pyridin-2-amine
Executive Summary: 5-(Morpholinosulfonyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core, a primary amine, and a morpholinosulfonyl group. This unique combination of functional groups makes it a valuable building block and scaffold in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties is paramount for its effective application in synthesis, biological screening, and formulation development. This guide provides a detailed analysis of the compound's structural, physical, spectroscopic, and chemical characteristics, grounded in established scientific principles and experimental methodologies. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of all subsequent chemical and biological investigations. This compound is defined by its specific arrangement of atoms and bonds, which dictates its properties and reactivity.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-(morpholin-4-ylsulfonyl)pyridin-2-amine | [1] |
| CAS Number | 627840-82-8 | [1] |
| Molecular Formula | C₉H₁₃N₃O₃S | |
| Molecular Weight | 243.29 g/mol | [1] |
| InChI Key | YFLUKCFVYCDJCM-UHFFFAOYSA-N |[1] |
The structure consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a sulfonamide group linked to a morpholine ring. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the entire pyridine system.
Core Physicochemical Properties
These properties are fundamental to handling, formulating, and predicting the behavior of the compound in various environments.
Table 2: Summary of Physicochemical Data
| Property | Value / Observation | Notes |
|---|---|---|
| Physical Form | White solid | [1] |
| Purity | ≥95% (Typical commercial grade) | [1] |
| Storage | 0–8 °C, protected from light | [1] Suggests potential for slow degradation at ambient temperatures. |
| Melting Point | Data not publicly available | Requires experimental determination. |
| logP (calculated) | ~0.5 - 1.0 | Estimated. The sulfonyl and morpholine groups increase polarity compared to simpler aminopyridines. |
| pKa (estimated) | pKa₁ ≈ 1-2 (pyridinium); pKa₂ ≈ 2-3 (amino) | The strongly electron-withdrawing sulfonyl group significantly reduces the basicity of both the pyridine nitrogen and the exocyclic amine. |
Solubility Profile
The molecule possesses both polar (amine, sulfonamide, morpholine ether) and nonpolar (pyridine ring) features, suggesting moderate solubility in a range of solvents.
-
Aqueous Solubility: Expected to be low in neutral water but should increase significantly at acidic pH (pH < 2) due to protonation of the nitrogen atoms.
-
Organic Solubility: Likely soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols such as methanol or ethanol, potentially requiring heat.
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While experimental data is unavailable, computational models predict a relatively low logP, indicating a more hydrophilic character. This is driven by the multiple hydrogen bond acceptors (sulfonyl oxygens, morpholine oxygen, pyridine nitrogen) and donors (amino group).
Acidity/Basicity (pKa)
The compound has two primary basic centers: the pyridine ring nitrogen and the 2-amino group. However, the potent electron-withdrawing effect of the 5-sulfonyl substituent drastically reduces the electron density on the pyridine ring and the exocyclic amine, thereby lowering their basicity. In contrast to 2-aminopyridine (pKa ≈ 6.8), the pKa values for this compound are expected to be significantly lower, likely in the acidic range. This has profound implications for its behavior in physiological media and for designing salt-formulation strategies.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and structure. The following are predicted spectral characteristics based on the compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (Pyridine Ring): Three distinct signals are expected. The proton at C6 will be a doublet, deshielded by the adjacent ring nitrogen. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet. The strong deshielding from the sulfonyl group will shift the C4 and C6 protons significantly downfield.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 5-7 ppm. Its chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange.
-
Morpholine Protons: Two distinct triplets (or complex multiplets) are expected, corresponding to the protons adjacent to the nitrogen (~3.7 ppm) and the oxygen (~3.8 ppm).
¹³C NMR:
-
Pyridine Carbons: Six signals are expected, with C2 and C5 being significantly downfield due to direct attachment to heteroatoms and the sulfonyl group, respectively.
-
Morpholine Carbons: Two signals are expected for the methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450–3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 1630–1580 | N-H Scissoring | Primary Amine (-NH₂) |
| 1590–1450 | C=C and C=N Stretching | Pyridine Ring |
| 1350–1320 | S=O Asymmetric Stretch | Sulfonamide (-SO₂N<) |
| 1170–1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂N<) |
| 1125-1085 | C-O-C Asymmetric Stretch | Morpholine Ether |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion: For an ESI-MS in positive mode, the base peak would be the protonated molecule [M+H]⁺ at m/z 244.07.
-
Key Fragmentation: A characteristic fragmentation pathway would involve the cleavage of the S-N (morpholine) bond or the C-S (pyridine) bond, leading to fragments corresponding to the morpholine cation or the pyridinylsulfonyl cation.
Chemical Stability and Handling
The recommended storage condition of 0–8 °C implies that the compound may have limited long-term stability at room temperature.[1]
-
Oxidative Stability: The 2-aminopyridine moiety can be susceptible to oxidation, especially in the presence of metal ions or light. Solutions should be prepared fresh and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Hydrolytic Stability: Sulfonamides are generally very stable to hydrolysis. Significant degradation would only be expected under harsh acidic or basic conditions at elevated temperatures.
-
Safe Handling: Standard laboratory safety protocols should be followed. The compound is classified with GHS07 (Exclamation mark), indicating it may cause skin/eye irritation or be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.
Experimental Methodologies
To ensure reliable and reproducible results, standardized protocols for characterization are essential.
Protocol: Solubility Determination (Equilibrium Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved.
Protocol: Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the amine group.
-
IR (KBr Pellet): Mix ~1-2 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar. Press the powder into a thin, transparent pellet using a hydraulic press.
-
MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode analysis.
Conclusion
This compound is a polar, solid compound with distinct physicochemical properties shaped by its constituent functional groups. Its low estimated basicity, moderate hydrophilicity, and characteristic spectroscopic signatures are key identifiers for researchers. The methodologies and predictive data presented in this guide offer a robust framework for the handling, characterization, and strategic use of this compound in research and development, particularly within the field of medicinal chemistry.
References
5-(Morpholinosulfonyl)pyridin-2-amine synthesis route
An In-Depth Technical Guide to the Synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for process optimization. The synthesis is presented as a two-step process commencing from the readily available starting material, 2-aminopyridine. Each step is meticulously detailed, supported by mechanistic insights, characterization data, and visual aids to ensure clarity and reproducibility.
Introduction and Strategic Overview
This compound is a heterocyclic compound featuring a sulfonamide linkage, a privileged scaffold in medicinal chemistry due to its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. The synthesis of such molecules requires a strategic approach that is both efficient and scalable. The synthetic route detailed herein proceeds via two key transformations:
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Electrophilic Chlorosulfonation: The introduction of a chlorosulfonyl group onto the pyridine ring at the 5-position.
-
Nucleophilic Sulfonamide Formation: The condensation of the resulting sulfonyl chloride with morpholine to yield the final product.
This strategy is predicated on the electronic properties of the 2-aminopyridine starting material, where the strongly activating amino group directs the electrophilic sulfonation to the C-5 position (para to the amine), ensuring high regioselectivity.
Retrosynthetic Analysis
The logical disconnection of this compound points to a straightforward retrosynthetic pathway. The most synthetically viable bond to disconnect is the sulfur-nitrogen bond of the sulfonamide. This leads to two key synthons: 2-aminopyridine-5-sulfonyl chloride and morpholine. The former can be derived directly from 2-aminopyridine through chlorosulfonation.
Caption: Retrosynthetic pathway for this compound.
Core Synthesis Pathway: Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Aminopyridine-5-sulfonyl Chloride
This initial step involves the electrophilic substitution of 2-aminopyridine using chlorosulfonic acid. The amino group at the C-2 position is a powerful ortho-, para-director. In the strongly acidic medium of chlorosulfonic acid, the pyridine nitrogen and the exocyclic amino group are protonated. While protonation deactivates the ring towards electrophilic attack, the directing effect of the amino group still governs the position of substitution, favoring the C-5 position.
Principle and Mechanistic Insights: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related species. The reaction is carefully controlled at low temperatures to mitigate the highly exothermic nature of the reaction and to prevent potential side reactions, such as the formation of di-substituted products or degradation of the starting material.[1]
Detailed Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-aminopyridine (1 equivalent).
-
Cool the flask to -5 °C to 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (approximately 4-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-15 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
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The resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed thoroughly with cold water until the filtrate is neutral to pH paper.
-
The solid is then dried under vacuum to yield 2-aminopyridine-5-sulfonyl chloride, which can be used in the next step without further purification.
Caption: Experimental workflow for the synthesis of 2-aminopyridine-5-sulfonyl chloride.
Step 2: Synthesis of this compound
This final step is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.
Principle and Mechanistic Insights: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the morpholine nucleophile. The choice of solvent is often a polar aprotic solvent like acetone or dichloromethane to dissolve the reactants.[2][3]
Detailed Experimental Protocol:
-
Dissolve 2-aminopyridine-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or dichloromethane in a round-bottom flask.[2]
-
Add a base, such as dry pyridine (2-3 equivalents), to the solution.[2]
-
To this stirred solution, add morpholine (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the resulting solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Overall Synthetic Scheme
References
Spectroscopic Characterization of 5-(Morpholinosulfonyl)pyridin-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(Morpholinosulfonyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The guide emphasizes the rationale behind spectral interpretations, offering field-proven insights into the structural elucidation of this and similar compounds.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a morpholinosulfonyl moiety. The structural complexity and the presence of various functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.
Molecular Structure of this compound
The Sulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The sulfonamide functional group (R-SO₂NH-R') is a uniquely privileged scaffold in medicinal chemistry, a journey that began with the dawn of the antibiotic age and has since expanded into nearly every conceivable therapeutic area. This guide provides an in-depth technical exploration of the sulfonamide moiety, moving beyond its historical antibacterial role to its modern applications as a versatile pharmacophore and bioisostere. We will dissect its fundamental mechanism of action against microbial targets, explore the nuanced structure-activity relationships (SAR) that govern its diverse biological activities, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established principles and field-proven insights to guide the design and implementation of sulfonamide-based therapeutics.
The Enduring Legacy and Expanding Horizons of a "Magic" Moiety
The story of sulfonamides is the story of modern chemotherapy. The discovery of Prontosil in the 1930s, the first broadly effective systemic antibacterial, was a watershed moment in medicine, paving the way for the antibiotic revolution.[1] It was soon discovered that the active metabolite was sulfanilamide, a simple synthetic molecule whose structure would become the foundation for thousands of derivatives.[2] While the rise of other antibiotic classes and the challenge of resistance have repositioned their use, the sulfonamide scaffold has demonstrated remarkable resilience and versatility.
By exploiting observations made during their clinical evaluation, medicinal chemists have successfully repurposed the sulfonamide group to create drugs for a vast range of non-bacterial conditions.[3] This functional group is now a key feature in diuretics, antidiabetics, anticonvulsants, antivirals, and a multitude of targeted therapies, including potent inhibitors of enzymes crucial to cancer progression like carbonic anhydrases and protein kinases.[4][5][6] Its continued prevalence is a testament to its unique physicochemical properties, which allow it to act as a versatile hydrogen bond donor and acceptor, a stable linker, and an effective bioisosteric replacement for other functional groups like carboxylic acids.[7][8]
The Archetypal Mechanism: Inhibition of Folate Biosynthesis
The classic antibacterial action of sulfonamides is a textbook example of competitive antagonism.[9] Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[10] A critical step in this pathway is the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[6][11]
Due to the striking structural similarity between sulfanilamide and PABA, sulfonamides act as competitive inhibitors of DHPS.[12] They occupy the enzyme's active site, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[13] This disruption of folate production inhibits the synthesis of essential nucleic acids (purines and thymidine) and amino acids, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[1][10] This mechanism is often potentiated by combining sulfonamides with trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase, creating a synergistic and often bactericidal effect.[14]
References
- 1. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 3. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesized nano particles of glimepiride via spray freezing into cryogenic liquid: characterization, antidiabetic activity, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative structure–activity relationships studies for prediction of antimicrobial activity of synthesized disulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Morpholinosulfonyl)pyridin-2-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition
Abstract
This technical guide provides an in-depth exploration of 5-(Morpholinosulfonyl)pyridin-2-amine, a heterocyclic compound emblematic of the pyridinesulfonamide scaffold's growing importance in contemporary drug discovery. While the specific discovery of this molecule is not extensively documented in dedicated literature, its structural motifs are present in numerous patented and researched kinase inhibitors. This guide will, therefore, situate this compound within the broader context of its chemical class, elucidating its probable synthesis, mechanistic significance as a kinase inhibitor—particularly targeting the PI3K/mTOR pathway—and the critical role of its constituent functional groups in defining its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical scaffold.
Introduction: The Rise of the Pyridinesulfonamide Scaffold
The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds, prized for its ability to engage in various non-covalent interactions with biological macromolecules.[1] When functionalized with a sulfonamide group, the resulting pyridinesulfonamide scaffold emerges as a "privileged structure" in medicinal chemistry. This is particularly true in the domain of protein kinase inhibition, a cornerstone of modern oncology and immunology research. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity for the ATP-binding pocket of various kinases. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and target engagement.
This compound (CAS No. 627840-82-8) is a prime example of this scaffold, featuring a morpholine group that can enhance aqueous solubility and an amino group that can serve as a key interaction point with target proteins. This guide will delve into the technical aspects of this molecule, providing a framework for its synthesis, biological evaluation, and the rationale behind its design as a potential therapeutic agent.
Synthesis and Characterization
While a specific, dedicated synthesis for this compound is not prominently published, its preparation can be reasonably extrapolated from established methods for analogous 2-aminopyridine derivatives. A plausible synthetic route would involve the chlorosulfonylation of 2-aminopyridine, followed by reaction with morpholine.
Proposed Synthetic Protocol
A general two-step synthesis is proposed below. This protocol is a representative workflow and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 2-amino-5-(chlorosulfonyl)pyridine
-
To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 2-aminopyridine portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-(chlorosulfonyl)pyridine.
Step 2: Synthesis of this compound
-
Dissolve the 2-amino-5-(chlorosulfonyl)pyridine intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add morpholine (approximately 1.1 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Data
| Property | Value |
| CAS Number | 627840-82-8 |
| Molecular Formula | C₉H₁₃N₃O₃S |
| Molecular Weight | 243.29 g/mol |
| Appearance | White solid |
| Purity | Typically >95% |
Note: These are typical values and may vary between suppliers.
Biological Significance and Mechanism of Action
The structural features of this compound strongly suggest its potential as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade that is frequently activated in human tumors. Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy, as it can circumvent feedback loops that may arise from inhibiting only one of the kinases.[3][4]
Mechanism of Inhibition
Compounds with the pyridinesulfonamide scaffold typically act as ATP-competitive inhibitors. The 2-amino group on the pyridine ring is often crucial for forming a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket. The morpholinosulfonyl moiety likely occupies a solvent-exposed region, with the morpholine group potentially improving pharmacokinetic properties such as solubility. The precise binding mode would be confirmed through co-crystallization studies.
Structure-Activity Relationships (SAR)
The biological activity of pyridinesulfonamide derivatives is highly dependent on the nature and position of substituents.
-
The 2-Amino Group: As mentioned, the 2-amino group is often essential for potent kinase inhibition, acting as a hydrogen bond donor to the kinase hinge region.
-
The Sulfonamide Linker: The sulfonamide group serves as a rigid linker and can participate in hydrogen bonding interactions.
-
The 5-Position Substituent: The morpholine group at the 5-position is a common feature in many kinase inhibitors.[5] Its primary role is often to enhance solubility and other drug-like properties. Variations at this position can significantly impact potency and selectivity.
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the overall geometry and electronic properties of the molecule, influencing its binding to the target kinase.
Experimental Protocols: Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound against a target kinase like PI3Kα, a biochemical assay is essential.
In Vitro PI3Kα Inhibition Assay Workflow
Detailed Protocol
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the lipid substrate (PIP2).
-
Inhibitor Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
This compound represents a valuable chemical entity within the broader class of pyridinesulfonamide-based kinase inhibitors. While its individual discovery and development are not extensively detailed, its structural components are well-precedented in the design of potent and selective inhibitors of key signaling pathways, such as the PI3K/mTOR cascade. The synthetic accessibility of this scaffold, combined with the potential for diverse functionalization, ensures that it will remain an area of active investigation for the development of novel therapeutics. Future work will likely focus on the synthesis of analogs to further probe the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties for specific disease indications.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Morpholinosulfonyl)pyridin-2-amine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the development of novel therapeutics. The 2-aminopyridine moiety is one such privileged structure, frequently found in a multitude of clinically successful kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design. This guide focuses on a particularly valuable derivative of this scaffold: 5-(morpholinosulfonyl)pyridin-2-amine .
The incorporation of a morpholinosulfonyl group at the 5-position of the 2-aminopyridine core imparts a unique combination of physicochemical properties that are highly desirable in drug candidates. The morpholine ring can enhance aqueous solubility and metabolic stability, while the sulfonamide linker provides a rigid and synthetically tractable handle for further molecular elaboration. This building block has emerged as a cornerstone in the synthesis of potent and selective inhibitors of various kinases, most notably those in the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical targets in oncology.
This technical guide will provide a comprehensive overview of the synthesis, chemical reactivity, and application of this compound in drug discovery. We will delve into detailed experimental protocols for its use in key synthetic transformations, explore the structure-activity relationships of its derivatives, and provide essential characterization data to empower researchers in their quest for novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.
| Property | Value |
| CAS Number | 627840-82-8[1] |
| Molecular Formula | C₉H₁₃N₃O₃S |
| Molecular Weight | 243.29 g/mol [1] |
| Appearance | White solid |
| IUPAC Name | 5-(morpholin-4-ylsulfonyl)pyridin-2-amine |
| Storage Temperature | 0-8 °C[1] |
Synthesis of the Building Block: A Strategic Approach
A robust and scalable synthesis of this compound is crucial for its widespread application. While a definitive, publicly available protocol for its direct synthesis is not extensively documented, a highly plausible and chemically sound synthetic route can be constructed based on established methodologies for the synthesis of related 2-aminopyridine derivatives. The most logical approach involves a two-step sequence starting from the readily available 2-aminopyridine.
References
Unlocking the Therapeutic Potential of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives: A Technical Guide to Target Identification and Validation
Introduction: The Emerging Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 5-(morpholinosulfonyl)pyridin-2-amine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets, thereby offering a rich starting point for drug discovery across various therapeutic areas. The unique combination of a hydrogen-bond-donating 2-aminopyridine moiety, a flexible and polar morpholine ring, and a sulfonamide linker imparts a desirable balance of structural rigidity, aqueous solubility, and multi-directional hydrogen bonding capacity. This guide provides an in-depth technical exploration of the most promising therapeutic targets for derivatives of this scaffold, grounded in mechanistic rationale derived from structurally analogous compounds and offering detailed protocols for target validation. Our analysis points to three primary target classes: Protein Kinases , Inflammatory Enzymes , and Metabolic Enzymes , with a particularly strong weight of evidence for the former.
PART 1: Protein Kinases - The Preeminent Target Class
The aminopyridine and aminopyrimidine cores are foundational elements in a multitude of approved and investigational protein kinase inhibitors.[1][2] The nitrogen atoms in the pyridine ring act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP to effectively compete for the enzyme's active site. The addition of the morpholinosulfonyl group provides a vector for exploring solvent-exposed regions or adjacent pockets, enhancing both potency and selectivity. Evidence from numerous studies on related compounds strongly suggests that derivatives of this compound are prime candidates for kinase inhibition.
Polo-Like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication
Mechanistic Rationale: PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication. Its overexpression is a hallmark of various cancers, leading to centrosome amplification, genomic instability, and tumorigenesis.[3] This makes PLK4 a high-value target for anticancer therapy. Structurally similar aminopyrimidine derivatives have been identified as highly potent PLK4 inhibitors, with IC50 values in the low nanomolar range.[4] The aminopyridine core of our lead scaffold can similarly engage with the hinge region of the PLK4 active site, making this a primary hypothesis for its potential anticancer effects.
Signaling Pathway Diagram:
Caption: PLK4 signaling pathway and proposed point of inhibition.
Experimental Protocol: PLK4 Kinase Inhibition Assay
This protocol outlines a robust method for determining the in vitro inhibitory activity of test compounds against PLK4 using a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.[3][5]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
PLK4 Enzyme: Reconstitute recombinant full-length human PLK4 in kinase buffer to a working concentration of 2X the final assay concentration (e.g., 2 nM).[6]
-
Europium-labeled Anti-Tag Antibody: Prepare a 2X working solution of the antibody in kinase buffer.
-
Kinase Tracer: Prepare a 4X working solution of an Alexa Fluor® 647-labeled ATP-competitive tracer in kinase buffer.
-
Test Compound: Prepare a serial dilution of the this compound derivative in 100% DMSO, then dilute in kinase buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 8 µL of the 2X PLK4 enzyme/antibody mixture to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Percentage inhibition is calculated relative to the "no inhibitor" control.
-
Plot percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PI3K/mTOR Pathway: A Central Node in Cell Growth and Survival
Mechanistic Rationale: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming.[7][8] Several compounds incorporating morpholine, aminopyrimidine, and pyridine motifs have demonstrated potent, dual inhibition of PI3K and mTOR.[9][10][11] For instance, PQR309 (bimiralisib) is a clinical-stage pan-class I PI3K/mTOR inhibitor featuring a 5-(triazinyl)pyridin-2-amine core with morpholino substituents.[10] This strong precedent suggests that the this compound scaffold is well-suited to target the ATP-binding site of these related kinases.
Signaling Pathway Diagram:
Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition points.
Experimental Protocol: Cellular PI3K/Akt Pathway Engagement Assay
This protocol describes a method to assess if a test compound inhibits the PI3K/Akt pathway within a cellular context by measuring the phosphorylation of Akt at Serine 473 via flow cytometry.[12][13]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Fixation and Permeabilization:
-
Harvest cells and fix immediately with a formaldehyde-based fixation buffer for 10 minutes at 37°C.
-
Permeabilize cells by adding ice-cold methanol and incubating on ice for 30 minutes.
-
-
Immunostaining:
-
Wash the permeabilized cells with assay buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a fluorescently-conjugated anti-phospho-Akt (Ser473) antibody (e.g., Alexa Fluor 488 conjugate) for 1 hour at room temperature, in the dark.
-
Wash the cells twice with assay buffer to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend cells in assay buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Quantify the median fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Calculate the percentage inhibition of Akt phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting percentage inhibition versus compound concentration.
-
Transforming Growth Factor-beta (TGF-β) Receptor I (ALK5)
Mechanistic Rationale: The TGF-β signaling pathway is a key regulator of cell fate, and its dysregulation is implicated in fibrosis and cancer progression. The type I receptor, ALK5, is a serine/threonine kinase whose activity is essential for signal transduction.[14] A series of 5-(pyridin-2-yl)thiazoles has been reported as potent inhibitors of ALK5, demonstrating that the pyridin-2-yl motif is a viable anchor for engaging this target.[5] The 2-aminopyridine core of the scaffold can form similar key interactions within the ALK5 ATP-binding pocket.
Experimental Protocol: ALK5 Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme/Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing recombinant human ALK5, a suitable substrate (e.g., casein), and ATP at a concentration near its Km.
-
Test Compound: Prepare serial dilutions in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound solution.
-
Add 4 µL of the Enzyme/Substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60-120 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
PART 2: Inflammatory Enzymes - A Secondary Therapeutic Avenue
While kinase inhibition is the most strongly supported hypothesis, the morpholinopyrimidine scaffold has also been implicated in the modulation of key enzymes in the inflammatory cascade.[3][16] This suggests a potential application for this compound derivatives in treating inflammatory disorders.
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
Mechanistic Rationale: In inflammatory conditions, iNOS and COX-2 are upregulated in cells like macrophages, leading to excessive production of nitric oxide (NO) and prostaglandins, respectively. These mediators contribute to pain, swelling, and tissue damage. Certain morpholinopyrimidine derivatives have been shown to reduce the expression of both iNOS and COX-2 protein and mRNA, thereby exerting anti-inflammatory effects.[3][16] This action is often linked to the inhibition of upstream signaling pathways like NF-κB.[17]
Experimental Workflow Diagram:
Caption: Workflow for assessing iNOS and COX-2 inhibitory activity.
Experimental Protocol: iNOS Activity (Griess Assay) in Macrophages
This protocol measures the production of nitrite, a stable breakdown product of NO, in the supernatant of stimulated macrophage cells.[18]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression.
-
-
Griess Reaction:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the IC50 for the inhibition of NO production.
-
PART 3: Urease Inhibition - A Niche but Viable Target
Mechanistic Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, bacterial urease, particularly from Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis and peptic ulcers.[4] Morpholine derivatives containing a pyridine nucleus have been synthesized and shown to possess potent anti-urease activity.[12] The morpholine and aminopyridine moieties can coordinate with the nickel ions in the urease active site, leading to inhibition.
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.[4]
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8).
-
Urease Enzyme: Prepare a solution of Jack Bean Urease in assay buffer.
-
Substrate: Prepare a solution of urea (e.g., 25 mM) in assay buffer.
-
Test Compound: Prepare serial dilutions in a suitable solvent (e.g., DMSO).
-
Berthelot Reagents: Reagent A (Phenol, sodium nitroprusside) and Reagent B (Sodium hypochlorite, sodium hydroxide).
-
-
Enzyme Reaction:
-
In a 96-well plate, add 25 µL of test compound solution, 50 µL of urease enzyme solution, and 50 µL of assay buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the urea substrate solution.
-
Incubate for 30 minutes at 37°C.
-
-
Ammonia Detection:
-
Add 40 µL of Reagent A to each well.
-
Add 40 µL of Reagent B to each well.
-
Incubate for 20 minutes at room temperature for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
The absorbance is proportional to the amount of ammonia produced.
-
Calculate the percentage of urease inhibition relative to the no-inhibitor control and determine the IC50 value.[4]
-
Summary of Potential Targets and Quantitative Data
The following table summarizes the potential therapeutic targets for this compound derivatives based on evidence from structurally related compounds. The IC50 values are illustrative examples from the literature for analogous scaffolds and provide a benchmark for screening efforts.
| Target Class | Specific Target | Therapeutic Area | Rationale / Analog Class | Representative IC50 of Analogs | Reference(s) |
| Protein Kinase | PLK4 | Oncology | Aminopyrimidine core | 6.7 nM | [4] |
| Protein Kinase | PI3Kα | Oncology | Morpholino-quinazoline/triazine | 4.2 nM - 5.9 nM | [9][19] |
| Protein Kinase | mTOR | Oncology | Morpholino-quinazoline/triazine | Balanced with PI3K | [9][10] |
| Protein Kinase | ALK5 (TGFβR1) | Oncology, Fibrosis | 5-(Pyridin-2-yl)thiazole | >95% inhibition @ 0.1 µM | [5] |
| Inflammatory Enzyme | iNOS (cellular) | Inflammation | Morpholinopyrimidine | ~5 µM (for NO reduction) | [16][17] |
| Inflammatory Enzyme | COX-2 (cellular) | Inflammation | Morpholinopyrimidine | ~5 µM (for PGE2 reduction) | [16][20] |
| Metabolic Enzyme | Urease | Infectious Disease | Morpholine-pyridine | 2.37 µM | [12] |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. The collective evidence strongly points toward protein kinases, particularly those involved in cell cycle regulation (PLK4) and oncogenic signaling (PI3K/mTOR), as the highest-priority targets for investigation. The detailed protocols provided in this guide offer a clear and validated roadmap for researchers to systematically evaluate derivatives of this scaffold against these primary targets. Concurrently, the potential for anti-inflammatory (iNOS/COX-2) and anti-bacterial (urease) activity should not be discounted and represents valuable secondary screening opportunities. A comprehensive screening campaign employing the assays outlined herein will be instrumental in elucidating the precise mechanism of action and unlocking the full therapeutic potential of this versatile chemical series.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PLK4 Kinase Enzyme System [worldwide.promega.com]
- 7. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. PI3K/Akt/mTOR Signaling Kit - Biolinkk [biolinkk.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
review of synthetic applications of substituted 2-aminopyridines
An In-depth Technical Guide to the Synthetic Applications of Substituted 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Hero of Modern Chemistry
In the vast landscape of heterocyclic chemistry, the 2-aminopyridine scaffold stands out as a deceptively simple yet profoundly influential structural motif.[1][2] Its unique combination of a nucleophilic amino group and a basic pyridine nitrogen atom, positioned in a strategic 1,2-relationship, endows it with a remarkable versatility that has been harnessed across a spectrum of scientific disciplines. From life-saving pharmaceuticals to cutting-edge catalytic systems, the applications of substituted 2-aminopyridines are a testament to the power of fundamental organic chemistry in addressing complex scientific challenges. This guide aims to provide a comprehensive overview of the synthetic applications of this remarkable class of compounds, offering not just a compilation of reactions, but a deeper understanding of the principles that govern their synthesis and utility. We will explore the nuances of their preparation, delve into their pivotal role in medicinal chemistry and catalysis, and touch upon their emerging applications in materials science. It is our hope that this guide will serve as a valuable resource and a source of inspiration for researchers seeking to unlock the full potential of the 2-aminopyridine core.
Part 1: The Ascendance of 2-Aminopyridines in Chemical Synthesis
The 2-aminopyridine unit is a cornerstone in the design and synthesis of a multitude of functional molecules.[3][4] Its prevalence in biologically active compounds has earned it the status of a "privileged scaffold" in medicinal chemistry.[2] This is due to its ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition and biological activity. Furthermore, the 2-aminopyridine moiety serves as a versatile synthetic handle, allowing for the facile introduction of diverse substituents to fine-tune the steric and electronic properties of the target molecule.
The inherent electronic properties of the 2-aminopyridine ring system, characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen, lead to a unique reactivity profile that can be exploited in a wide range of chemical transformations. This guide will navigate the key methodologies for the synthesis of substituted 2-aminopyridines and explore their most significant applications.
Part 2: A Synthetic Chemist's Toolkit: Crafting Substituted 2-Aminopyridines
The demand for novel 2-aminopyridine derivatives has driven the development of a diverse array of synthetic methods, ranging from classical name reactions to modern transition-metal-catalyzed transformations.
The Classic Approach: The Chichibabin Reaction
Historically, the Chichibabin reaction has been a primary method for the synthesis of 2-aminopyridine.[5] This reaction involves the direct amination of pyridine with sodium amide, typically in liquid ammonia or an inert solvent. While historically significant, the harsh reaction conditions and often moderate yields have led to the development of milder and more versatile alternatives.
The Modern Synthesis Arsenal
Modern organic synthesis has provided a plethora of sophisticated tools for the construction of substituted 2-aminopyridines with high efficiency and selectivity.
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, and 2-aminopyridines are no exception. The Buchwald-Hartwig amination, for instance, allows for the coupling of a wide range of amines with 2-halopyridines using palladium catalysts.[6][7] Similarly, copper-catalyzed methods have also proven effective for these transformations.[7] These methods offer excellent functional group tolerance and generally proceed under mild conditions.
-
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-aminopyridine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add 2-bromopyridine (1.0 equiv.), the desired aniline (1.2 equiv.), and anhydrous toluene.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Direct C-H amination of the pyridine ring represents a highly atom-economical strategy for the synthesis of 2-aminopyridines.[8] This approach avoids the pre-functionalization of the pyridine starting material. Recent advances have seen the development of phosphorus ligand-coupling methods that enable the direct conversion of pyridines into their corresponding aminopyridines using ammonia.[8] Transition metal catalysts, such as those based on cobalt, have also been employed for C-H amination reactions.[9]
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[3][10] Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridines.[3][11] These reactions often proceed with high atom economy and allow for the generation of molecular diversity in a time- and resource-efficient manner. A common strategy involves the condensation of an enaminone, malononitrile, and a primary amine.[3]
Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.
Pyridine N-oxides serve as versatile precursors for the synthesis of 2-aminopyridines under mild conditions.[12][13] This transformation typically involves activation of the N-oxide, followed by nucleophilic attack of an amine. This method offers excellent regioselectivity for the 2-position and is tolerant of a wide range of functional groups.
Part 3: The Medicinal Chemist's Darling: 2-Aminopyridines in Drug Discovery
The 2-aminopyridine scaffold is a recurring motif in a vast number of clinically approved drugs and promising drug candidates.[1][2][14] Its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets make it an invaluable component in the medicinal chemist's toolbox.
A Privileged Structure with Diverse Biological Activities
Substituted 2-aminopyridines have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and kinase inhibitory effects.[3][15] The versatility of this scaffold allows for the development of targeted therapies for a wide range of diseases.
| Compound Class | Biological Activity | Reference |
| Imidazo[1,2-a]pyridines | Antifungal, antibacterial, anticancer | [2] |
| 2-Aminopyridine-based PI3Kδ inhibitors | Treatment of hematological cancers | [15] |
| Substituted 2-amino-3-cyanopyridines | Antibacterial | [3] |
Case Study: 2-Aminopyridine-Based PI3Kδ Inhibitors
Phosphoinositide-3-kinases (PI3Ks) are a family of enzymes that play a crucial role in cell signaling pathways related to cell growth, proliferation, and survival.[15] Overexpression of PI3Ks is implicated in many human cancers. Recently, a series of 2-aminopyridine derivatives were designed and synthesized as potent and selective inhibitors of PI3Kδ, showing promise for the treatment of hematological malignancies.[15]
Caption: Inhibition of the PI3K signaling pathway by a 2-aminopyridine derivative.
Part 4: Ligands in the Limelight: The Catalytic Prowess of 2-Aminopyridines
The chelating ability of 2-aminopyridine derivatives makes them excellent ligands for a variety of transition metals, leading to the formation of catalytically active complexes.[16][17][18] The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on both the pyridine ring and the amino group, allowing for precise control over the catalytic activity.
Versatile Ligands for Homogeneous Catalysis
2-Iminopyridine ligands, synthesized from the condensation of 2-aminopyridines with aldehydes or ketones, are a prominent class of N,N-bidentate ligands that have found widespread use in homogeneous catalysis.[16] Metal complexes of these ligands have shown remarkable efficacy in a range of catalytic transformations, including oxidation, polymerization, and hydrogenation.[16]
-
Experimental Protocol: Synthesis of a 2-Iminopyridine Ligand
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-acetylpyridine (1.0 equiv.) and aniline (1.0 equiv.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture for 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[16]
-
Catalytic Applications
Iron(II) complexes of α-iminopyridine ligands have been demonstrated to be effective catalysts for the oxidation of secondary alcohols to ketones using common oxidants like hydrogen peroxide.[16] This transformation is a fundamental process in organic synthesis.
Part 5: Building Blocks for the Future: 2-Aminopyridines in Materials Science
While the applications of 2-aminopyridines in medicinal chemistry and catalysis are well-established, their use in materials science is a growing area of research. The ability of 2-aminopyridine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of supramolecular assemblies with defined architectures and properties.[19] The structural landscape of acetylated 2-aminopyridine derivatives reveals a delicate interplay of steric and electronic factors that govern their self-assembly into either chains or dimers through hydrogen bonding.[19] This fundamental understanding is crucial for the rational design of new functional materials.
Part 6: A Bright Future for a Versatile Scaffold
The synthetic applications of substituted 2-aminopyridines are vast and continue to expand. From their foundational role in the development of new pharmaceuticals to their utility in crafting sophisticated catalytic systems, the importance of this structural motif cannot be overstated. Future research will undoubtedly uncover new and innovative ways to synthesize and utilize these versatile compounds. The development of more sustainable and efficient synthetic methods, such as those employing earth-abundant metal catalysts or catalyst-free conditions, will be a key focus.[20] Furthermore, the exploration of 2-aminopyridine derivatives in new areas, such as organic electronics and smart materials, holds immense promise. The "unsung hero" of drug discovery is poised to take center stage in an even broader range of scientific endeavors.[1]
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 15. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of Novel Kinase Inhibitors Utilizing a 5-(Morpholinosulfonyl)pyridin-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites.[1][2][3] Its derivatives are integral to the development of targeted therapies, particularly in the realm of protein kinase inhibitors.[4][5] Within this class of privileged structures, 5-(Morpholinosulfonyl)pyridin-2-amine emerges as a versatile building block. The morpholinosulfonyl group offers a combination of desirable properties: the morpholine moiety can enhance aqueous solubility and form hydrogen bonds, while the sulfonamide linker provides a stable, synthetically tractable anchor point.[6] The 2-amino group on the pyridine ring serves as a key functional handle for further elaboration, enabling the construction of diverse molecular architectures targeting various kinase families.
This application note provides a comprehensive guide to the synthesis of kinase inhibitors derived from this compound. We will delve into the strategic considerations for its use in drug design, present a detailed, field-proven synthetic protocol for its incorporation into a pyrimidine-based kinase inhibitor scaffold, and discuss the underlying chemical principles that ensure a robust and reproducible synthesis. The protocols and methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently synthesize and explore novel chemical matter in the pursuit of next-generation kinase inhibitors.
Scientific & Strategic Rationale: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a frequent event in a wide array of human cancers, making it one of the most attractive targets for oncology drug discovery.[9][10] Kinase inhibitors that target key nodes in this cascade, such as PI3K and mTOR, have shown significant therapeutic promise.[11][12]
The this compound scaffold is particularly well-suited for the design of inhibitors targeting the ATP-binding site of these kinases. The morpholine oxygen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP. The sulfonamide provides a rigid linker to orient the pyridine core, while the 2-amino group allows for the introduction of various substituents that can probe deeper into the active site, enhancing both potency and selectivity.
Visualizing the Synthetic Strategy
The following diagram illustrates a common and effective strategy for elaborating the this compound core into a potential kinase inhibitor. This approach typically involves a nucleophilic aromatic substitution or a cross-coupling reaction to link the aminopyridine to a suitably functionalized heterocyclic core, such as a pyrimidine.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Synthetic Protocol: Preparation of a Pyrimidine-Based Kinase Inhibitor
This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor derived from this compound. The methodology is adapted from established procedures for the synthesis of related pyrimidinylaminobenzamides, which have demonstrated tyrosine kinase inhibitory activity.[13]
Part 1: Synthesis of N-(4-chloropyrimidin-2-yl)-5-(morpholinosulfonyl)pyridin-2-amine (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution reaction to couple the aminopyridine scaffold with a dichloropyrimidine core.
Reaction Scheme:
Materials & Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 243.29 g/mol | 10.0 | 2.43 g |
| 2,4-Dichloropyrimidine | 148.98 g/mol | 11.0 | 1.64 g |
| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 20.0 | 3.48 mL |
| n-Butanol | - | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.43 g, 10.0 mmol) and n-butanol (50 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Add 2,4-dichloropyrimidine (1.64 g, 11.0 mmol) to the mixture.
-
Add diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Wash the collected solid with cold n-butanol (2 x 10 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.
-
Dry the solid under vacuum to yield Intermediate 1 as a white to off-white solid.
Expected Yield: 75-85%
Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling
This second step introduces a substituted aryl group at the C4 position of the pyrimidine ring via a palladium-catalyzed Suzuki cross-coupling reaction.
Reaction Scheme:
Materials & Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| Intermediate 1 | 355.79 g/mol | 5.0 | 1.78 g |
| 4-(Trifluoromethyl)phenylboronic acid | 189.93 g/mol | 6.0 | 1.14 g |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 g/mol | 0.25 | 289 mg |
| Sodium Carbonate (2M aqueous solution) | 105.99 g/mol | 15.0 | 7.5 mL |
| 1,4-Dioxane | - | - | 40 mL |
Step-by-Step Procedure:
-
To a 100 mL Schlenk flask, add Intermediate 1 (1.78 g, 5.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.14 g, 6.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (40 mL) and the 2M aqueous sodium carbonate solution (7.5 mL, 15.0 mmol) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final kinase inhibitor.
Expected Yield: 60-75%
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Data Summary and Expected Outcomes
| Step | Starting Material | Key Reagent | Product | Expected Yield | Purity (Typical) |
| Part 1 | This compound | 2,4-Dichloropyrimidine | N-(4-chloropyrimidin-2-yl)-5-(morpholinosulfonyl)pyridin-2-amine | 75-85% | >95% |
| Part 2 | Intermediate 1 | 4-(Trifluoromethyl)phenylboronic acid | Final Kinase Inhibitor | 60-75% | >98% (post-chromatography) |
Visualization of the PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K, Akt, and mTOR in cell signaling, highlighting the points of intervention for the synthesized inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for building molecules with the potential for high potency and favorable pharmacological properties. The synthetic protocols outlined in this application note offer a robust and reproducible pathway for the elaboration of this scaffold into promising drug candidates targeting critical signaling pathways in oncology and other diseases. By understanding the underlying chemical principles and strategic considerations, researchers can effectively leverage this building block to accelerate their drug discovery efforts.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 13. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling of 5-(Morpholinosulfonyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Suzuki Coupling of a Multifunctional Pyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in drug discovery and development for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are prevalent in biologically active compounds.[3] This guide provides a detailed protocol and technical insights for the Suzuki coupling of 5-(Morpholinosulfonyl)pyridin-2-amine, a substrate of interest due to its unique combination of a 2-aminopyridine, a morpholinosulfonyl group, and a reactive site for C-C bond formation.
The presence of these distinct functional groups presents both opportunities and challenges. The 2-aminopyridine moiety can act as a coordinating ligand to the palladium catalyst, potentially influencing its reactivity.[4] The potent electron-withdrawing nature of the morpholinosulfonyl group significantly modulates the electronic properties of the pyridine ring, which can impact the rates of key steps in the catalytic cycle.[5] This document aims to provide a comprehensive, field-proven protocol, explaining the rationale behind the choice of reagents and conditions to empower researchers to successfully utilize this versatile building block.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
References
Application Notes and Protocols for the N-Arylation of 5-(Morpholinosulfonyl)pyridin-2-amine
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines in Medicinal Chemistry
The N-arylation of 2-aminopyridines represents a cornerstone transformation in modern medicinal chemistry, enabling the synthesis of a privileged structural motif found in a multitude of biologically active compounds. The resulting N-aryl-2-aminopyridine core is a key pharmacophore in therapeutics targeting a wide range of diseases. The specific substrate, 5-(Morpholinosulfonyl)pyridin-2-amine, is of particular interest as the morpholinosulfonyl group can act as a hydrogen bond acceptor and impart favorable physicochemical properties, such as aqueous solubility, to potential drug candidates.
This document provides a comprehensive guide to the reaction conditions for the N-arylation of this compound, with a focus on the widely employed Buchwald-Hartwig amination. As a Senior Application Scientist, the following protocols and insights are curated to provide both a theoretical understanding and a practical framework for researchers in drug discovery and development.
Understanding the Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1] The reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[1]
The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2]
Key Considerations for the N-Arylation of this compound
The successful N-arylation of this compound via the Buchwald-Hartwig reaction is contingent on the careful selection of several key parameters. The electronic nature of this particular substrate—an electron-deficient pyridine ring due to the strongly withdrawing morpholinosulfonyl group—presents specific challenges that must be addressed through optimized reaction conditions.
The Substrate: An Electron-Deficient Aminopyridine
The 5-(morpholinosulfonyl) group significantly reduces the electron density of the pyridine ring and, consequently, the nucleophilicity of the 2-amino group. This makes the amine less reactive towards the palladium catalyst. Therefore, a highly active catalyst system is paramount for achieving efficient coupling.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more critically, the phosphine ligand is the most crucial factor for a successful Buchwald-Hartwig amination.[3] For electron-deficient amines like our substrate, bulky and electron-rich monodentate biarylphosphine ligands are generally the most effective. These ligands stabilize the monomeric Pd(0) species and promote the rate-limiting reductive elimination step.
Recommended Catalyst Systems:
-
Palladium Pre-catalysts: The use of well-defined pre-catalysts is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts offer better reproducibility and often lead to cleaner reactions.[3] Third-generation (G3) and fourth-generation (G4) Buchwald-Hartwig pre-catalysts are particularly well-suited for this transformation.
-
Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions, including those with challenging substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for the coupling of heteroaryl amines.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another robust ligand known for its high activity in C-N bond formation.
-
Experimental Protocols
General Procedure for the N-Arylation of this compound
This protocol provides a starting point for the N-arylation of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and sodium tert-butoxide (1.5 eq.).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst with the ligand already incorporated, use a Pd:ligand ratio of 1:1.1 to 1:1.5).
-
Add the catalyst and ligand to the reaction vessel.
-
Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M with respect to the limiting reagent).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Diagram of the Experimental Workflow
Caption: A flowchart of the key steps in the N-arylation protocol.
Data Presentation: A Guide to Optimizing Reaction Conditions
The following table provides a summary of reaction parameters that can be varied to optimize the N-arylation of this compound.
| Parameter | Recommended Starting Point | Range for Optimization | Rationale and Considerations |
| Palladium Source | XPhos Pd G3 (2 mol%) | 1-5 mol% | Pre-catalysts provide more consistent results. Higher catalyst loading may be necessary for less reactive aryl chlorides. |
| Ligand | XPhos | RuPhos, SPhos | Bulky, electron-rich monophosphine ligands are generally preferred for this type of transformation. |
| Base | NaOtBu (1.5 eq.) | K₃PO₄, Cs₂CO₃ (2.0-3.0 eq.) | A strong, non-nucleophilic base is often required. Weaker bases may be used for substrates with base-sensitive functional groups, but may require higher temperatures. |
| Solvent | 1,4-Dioxane | Toluene, THF, CPME | The solvent should be anhydrous and degassed to prevent catalyst deactivation. Solvent choice can influence reaction rate and solubility of reagents. |
| Temperature | 100 °C | 80-120 °C | Higher temperatures are often needed for less reactive aryl halides (e.g., chlorides). |
| Reaction Time | 12-24 h | 2-48 h | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues encountered during the N-arylation of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality solvent or reagents- Inappropriate catalyst/ligand system | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use anhydrous, degassed solvents.- Screen different ligands (e.g., RuPhos, SPhos).- Increase catalyst loading and/or temperature. |
| Side Product Formation | - Aryl halide homocoupling- Hydrodehalogenation of the aryl halide- Decomposition of starting material or product | - Lower the reaction temperature.- Use a weaker base if base-mediated decomposition is suspected.- Ensure the reaction is not run for an excessively long time. |
| Difficulty in Purification | - Close Rf values of starting material and product- Presence of persistent impurities | - Optimize the mobile phase for column chromatography.- Consider a different purification technique, such as preparative HPLC or crystallization. |
Diagram for Troubleshooting Logic
Caption: A logical flow for addressing common experimental challenges.
Conclusion
The N-arylation of this compound is a readily achievable transformation that provides access to a valuable class of compounds for drug discovery. Success hinges on the rational selection of a highly active palladium catalyst system, appropriate base and solvent, and meticulous execution under an inert atmosphere. The protocols and guidelines presented herein, grounded in the established principles of the Buchwald-Hartwig amination, offer a robust starting point for researchers to efficiently synthesize these important molecules.
References
Application Note: Strategic Protection of 5-(Morpholinosulfonyl)pyridin-2-amine for Advanced Synthesis
Abstract: This technical guide provides a comprehensive overview of protecting group strategies for 5-(Morpholinosulfonyl)pyridin-2-amine, a key building block in contemporary drug discovery. We delve into the chemical rationale for protecting the primary aromatic amine at the C2 position of the pyridine ring, offering a comparative analysis of common protecting groups. Detailed, field-proven protocols for the installation and cleavage of the tert-Butyloxycarbonyl (Boc) group are presented, complete with mechanistic insights and visual workflows to guide researchers in medicinal chemistry and drug development.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Its structure features two key functional groups: a primary aromatic amine at the 2-position and a robust morpholinosulfonyl group at the 5-position. While the morpholinosulfonyl moiety is generally stable, the nucleophilic 2-amino group is highly reactive and often requires temporary masking to achieve chemoselectivity in subsequent synthetic transformations, such as cross-coupling reactions, acylations, or alkylations at other positions.
The selection of an appropriate protecting group is critical to the success of any multi-step synthesis.[1] An ideal protecting group should be easy to install in high yield, stable under a variety of reaction conditions, and readily removable without affecting other functional groups in the molecule.[2] This guide provides the strategic framework and practical protocols for effectively managing the reactivity of the 2-amino group.
Molecular Reactivity Analysis
To devise an effective protection strategy, one must first understand the electronic landscape of the molecule.
-
The 2-Amino Group: This primary aromatic amine is a potent nucleophile and a weak base. Its reactivity is somewhat modulated by its position on the electron-deficient pyridine ring and the powerful electron-withdrawing nature of the sulfonyl group at the C5 position. Despite this modulation, it remains the primary site of reactivity for most electrophilic reagents.
-
The Morpholinosulfonyl Group: This group is exceptionally stable. The nitrogen atom of the morpholine ring is part of a sulfonamide linkage, rendering it non-basic and non-nucleophilic. The sulfonyl group itself is resistant to a wide range of oxidative and reductive conditions. Therefore, this moiety does not typically require protection.
The primary synthetic challenge is to temporarily deactivate the 2-amino group to allow for selective chemistry elsewhere. The most common and effective strategy is its conversion into a carbamate.[2]
Selecting the Optimal Protecting Group: A Comparative Overview
Carbamates are the most widely used protecting groups for amines due to their ease of installation, stability, and predictable cleavage patterns.[3] We will focus on the most practical choice for this substrate, the tert-Butyloxycarbonyl (Boc) group, and briefly discuss orthogonal alternatives.
The tert-Butyloxycarbonyl (Boc) Group: The Workhorse Strategy
The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[4] Its popularity stems from its general stability to basic, reductive, and nucleophilic conditions, coupled with its facile removal under mild acidic conditions.[5]
-
Rationale for Use: The Boc group is an excellent first choice for protecting this compound. It effectively shields the amine's nucleophilicity and is stable to conditions often used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that might be performed on a halogenated version of this scaffold.
-
Mechanism of Protection: The amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A subsequent deprotonation, typically facilitated by a mild base, yields the N-Boc protected product.[6]
-
Mechanism of Deprotection: Cleavage is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Protonation of the carbamate carbonyl oxygen leads to the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[4][6]
-
Key Consideration - Cation Scavengers: The generation of the electrophilic tert-butyl cation during deprotection can lead to unwanted side reactions, particularly the alkylation of electron-rich aromatic systems or other nucleophilic residues.[7] The inclusion of a cation scavenger, such as anisole or triethylsilane, is often recommended to intercept this reactive intermediate.
Orthogonal Protecting Groups: Cbz and Fmoc
In more complex syntheses where multiple amine groups may be present or where acid-labile functionality must be preserved, orthogonal protecting groups are essential.[8] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[1]
-
Carboxybenzyl (Cbz): This group is stable to the acidic conditions used to remove Boc groups. It is cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][6] This makes it an excellent orthogonal partner to the Boc group.
-
Fluorenylmethyloxycarbonyl (Fmoc): Primarily used in solid-phase peptide synthesis, the Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF).[3][9] It is stable to both acid cleavage (Boc removal) and hydrogenolysis (Cbz removal), providing a third layer of orthogonality.
Data Summary: Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability Profile |
| tert-Butyloxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl)[5] | Stable to base, hydrogenolysis, nucleophiles. |
| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to acid, mild base. Labile to strong base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[9] | Stable to acid, hydrogenolysis. |
Detailed Experimental Protocols
The following protocols are designed to be robust and scalable for typical laboratory use.
Protocol 1: Boc Protection of this compound
This protocol details the straightforward installation of the Boc group onto the primary amine.
Workflow Visualization
Caption: Workflow for Boc protection.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the solution at room temperature for 5 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 12-16 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc protected product.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the efficient removal of the Boc group to regenerate the free amine.
Workflow Visualization
Caption: Workflow for Boc deprotection.
Step-by-Step Procedure:
-
Dissolve the tert-butyl (5-(morpholinosulfonyl)pyridin-2-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise. Caution: Reaction is exothermic and evolves CO₂ gas.[4]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often pure enough for subsequent steps.
Conclusion
The strategic protection of the 2-amino group of this compound is fundamental to its successful use in multi-step organic synthesis. The tert-Butyloxycarbonyl (Boc) group represents a reliable and highly effective choice, offering a robust protection strategy that is compatible with a wide array of synthetic transformations and is easily reversed under mild acidic conditions. For more complex targets requiring differential protection, orthogonal groups such as Cbz and Fmoc provide essential tools for advanced chemical synthesis. The protocols and strategies outlined in this guide are designed to empower researchers to confidently employ this valuable building block in their drug discovery programs.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 5-(Morpholinosulfonyl)pyridin-2-amine in the Synthesis of Advanced PI3K/mTOR Inhibitors
Introduction: Targeting the PI3K/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[3][4] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms and leading to improved anti-tumor efficacy.[5][6][7] The development of potent and selective inhibitors for this pathway is a major focus in oncology drug discovery.[2][8]
This guide provides an in-depth look at the application of 5-(Morpholinosulfonyl)pyridin-2-amine , a key building block in the synthesis of next-generation PI3K/mTOR inhibitors. We will explore the chemical rationale for its use, provide a detailed synthetic protocol for its incorporation into a representative inhibitor scaffold, and discuss its significance in the context of structure-activity relationships (SAR).
The Rationale: Why this compound?
The structure of this compound is not arbitrary; each component is designed to fulfill a specific role in the final inhibitor's interaction with the kinase active site.
-
The Morpholine Moiety: The morpholine group is a well-established pharmacophore in kinase inhibitors.[6][9] The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, often forming a crucial interaction with the hinge region backbone NH of amino acid residues in the kinase domain, such as Val851 in PI3Kα.[10] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.
-
The Sulfonamide Linker: The sulfonamide group serves as a robust and synthetically versatile linker. It is an important functional group in many biologically active compounds and can influence the physicochemical properties of the molecule, such as solubility and metabolic stability.[1][5]
-
The 2-Aminopyridine Core: The 2-aminopyridine scaffold is a common starting point for the synthesis of a wide range of heterocyclic compounds used in medicinal chemistry.[11][12][13][14] The amino group provides a convenient handle for further chemical modifications, allowing for the construction of more complex inhibitor structures. Its nitrogen atoms can also participate in additional hydrogen bonding interactions within the kinase active site.
The combination of these three features in a single, readily available building block makes this compound a highly valuable tool for medicinal chemists working on PI3K/mTOR inhibitors.
Signaling Pathway Overview
To understand the importance of dual PI3K/mTOR inhibition, it is essential to visualize the signaling cascade.
Figure 1: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Section: Synthesis of a Representative PI3K/mTOR Inhibitor
The following protocol describes a representative synthesis of a thienopyrimidine-based PI3K/mTOR inhibitor, similar in structure to Apitolisib (GDC-0980), using this compound as a key intermediate. This protocol is intended for experienced medicinal chemists and should be performed in a well-equipped laboratory with appropriate safety precautions.
Overall Synthetic Scheme
Figure 2: General synthetic workflow.
Materials and Reagents
-
This compound
-
Appropriately substituted thienopyrimidine boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/Water or DMF)
-
Reagents for subsequent functionalization steps (e.g., alkyl halides, amines)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Step 1: Suzuki Coupling of this compound with a Thienopyrimidine Core
This step is a crucial C-C bond-forming reaction to link the pyridinyl sulfonamide moiety to the core heterocyclic scaffold of the inhibitor.
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the thienopyrimidine boronic acid pinacol ester (1.1 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography to yield the coupled intermediate.
Step 2: Further Functionalization of the Thienopyrimidine Core
The specific reactions in this step will depend on the desired final structure of the inhibitor. For a GDC-0980-like molecule, this would involve the introduction of a substituted piperazine moiety.
Representative Protocol (Nucleophilic Aromatic Substitution):
-
Dissolve the coupled intermediate from Step 1 (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Add the desired amine (e.g., a protected piperazine derivative, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
-
If a protecting group was used, perform the deprotection step under appropriate conditions to yield the final inhibitor.
Data and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Analysis | Expected Outcome |
| LC-MS | Correct mass-to-charge ratio for the desired product. |
| ¹H NMR | Characteristic peaks corresponding to the protons of the morpholine, pyridine, thienopyrimidine, and other functional groups. |
| ¹³C NMR | Resonances consistent with the carbon skeleton of the final compound. |
| HPLC | Purity of >95% for use in biological assays. |
Biological Evaluation
The final compounds should be evaluated for their inhibitory activity against PI3K isoforms and mTOR.
| Assay Type | Description | Key Metrics |
| Kinase Inhibition Assay | In vitro biochemical assay to measure the inhibition of PI3Kα, β, δ, γ, and mTOR kinase activity.[15] | IC50 values (nM) |
| Cellular Proliferation Assay | Evaluation of the anti-proliferative effects on a panel of cancer cell lines.[16] | GI50 or IC50 values (µM) |
| Western Blot Analysis | Assessment of the inhibition of downstream signaling proteins (e.g., phosphorylation of Akt, S6K).[5][17] | Reduction in p-Akt and p-S6K levels. |
Conclusion
This compound is a strategically designed building block for the synthesis of potent and selective dual PI3K/mTOR inhibitors. Its key structural features—the hinge-binding morpholine, the versatile sulfonamide linker, and the modifiable 2-aminopyridine core—make it an invaluable tool for medicinal chemists. The synthetic protocols outlined in this guide provide a framework for the efficient incorporation of this building block into complex inhibitor scaffolds, facilitating the discovery and development of novel cancer therapeutics.
References
- 1. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. [PDF] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocols for the synthesis of novel derivatives of 5-(Morpholinosulfonyl)pyridin-2-amine. This core scaffold is of significant interest in medicinal chemistry, and the methodologies provided herein offer robust pathways to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This document provides detailed, step-by-step procedures for N-acylation, N-alkylation, and urea formation, commencing from the readily available this compound. Furthermore, this guide includes protocols for the synthesis of the parent compound, along with detailed characterization techniques essential for compound validation. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Pyridine-based sulfonamides, in particular, are privileged scaffolds in drug discovery due to their unique physicochemical properties and ability to form key interactions with biological targets. The compound this compound serves as a valuable starting material for the generation of novel chemical entities. The presence of a primary amino group at the 2-position of the pyridine ring offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around this core structure.
This application note provides detailed protocols for the synthesis of this compound and its subsequent derivatization through common and reliable synthetic transformations.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound, this compound, is a crucial first step. A common and effective method involves the reaction of 2-aminopyridine with morpholine-4-sulfonyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
Morpholine-4-sulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Rationale: Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride.
Part 2: Derivatization of this compound
The primary amino group of this compound is a versatile functional group for further synthetic modifications. The following protocols detail common derivatization strategies.
A. N-Acylation to Synthesize Amide Derivatives
N-acylation is a straightforward method to introduce a variety of substituents and explore their impact on biological activity.
Experimental Protocol: N-Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Rationale: The base (triethylamine or pyridine) scavenges the acid byproduct (e.g., HCl from an acyl chloride), preventing the protonation of the starting amine and promoting the reaction.[2]
B. N-Alkylation to Synthesize Secondary Amine Derivatives
Reductive amination is a common and effective method for the N-alkylation of primary amines.
Experimental Protocol: N-Alkylation via Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Rationale: The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced by the hydride reagent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[3]
C. Urea Formation
Urea derivatives are important pharmacophores. They can be synthesized by reacting the primary amine with an isocyanate.
Experimental Protocol: Urea Synthesis
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, methyl isocyanate) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add the desired isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the solid product with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
If necessary, purify the product by recrystallization or silica gel chromatography.
Rationale: The nucleophilic amino group attacks the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is typically high-yielding and proceeds under mild conditions.[1]
Part 3: Characterization of Synthesized Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations for a Hypothetical N-acetylated Derivative |
| ¹H NMR | To determine the proton environment and confirm the structure. | Appearance of a new singlet for the acetyl methyl protons (around 2.2 ppm) and a downfield shift of the amide N-H proton. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Appearance of a new carbonyl carbon signal (around 170 ppm) and a methyl carbon signal (around 24 ppm). |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the N-acetylated product. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups present. | Disappearance of the N-H stretching vibrations of the primary amine and the appearance of a strong C=O stretching band for the amide (around 1680 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating high purity. |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for derivatives of this compound.
General Reaction Mechanism: N-Acylation
The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism for N-acylation of a primary amine.
Conclusion
The protocols outlined in this application note provide a robust foundation for the synthesis and derivatization of this compound. By employing these methods, researchers can efficiently generate a diverse range of analogues for biological screening and the development of new therapeutic agents. The key to successful synthesis lies in careful control of reaction conditions, appropriate purification techniques, and thorough characterization of the final compounds.
References
Application and Protocols for the Parallel Synthesis of Novel Chemical Libraries Utilizing 5-(Morpholinosulfonyl)pyridin-2-amine
Introduction: A Scaffold Bridging Privileged Structures for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount for the successful generation of compound libraries with enhanced "drug-like" properties. 5-(Morpholinosulfonyl)pyridin-2-amine emerges as a scaffold of significant interest, ingeniously combining three motifs widely recognized for their favorable influence on biological activity and pharmacokinetic profiles. The morpholine ring is a staple in medicinal chemistry, often employed to improve aqueous solubility, metabolic stability, and overall physicochemical properties.[1][2] The sulfonamide group is a cornerstone pharmacophore present in a vast array of approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial and anticancer effects.[3][4] Finally, the 2-aminopyridine core provides a versatile synthetic handle for diversification and is a common feature in bioactive molecules.[5][6]
This guide presents a comprehensive overview and detailed protocols for the application of this compound as a foundational building block in parallel synthesis. The primary reactive site for library generation is the nucleophilic 2-amino group, which can be readily functionalized through robust and well-established reactions. By employing this scaffold, researchers can rapidly generate libraries of novel compounds, each bearing the advantageous morpholinosulfonyl moiety, thereby accelerating the identification of hits in early-stage drug discovery programs.
Core Chemistry & Mechanistic Rationale
The synthetic utility of this compound in a parallel synthesis format is centered on the reactivity of the exocyclic amino group at the C2 position of the pyridine ring. This primary amine serves as an excellent nucleophile for reactions with a variety of electrophilic building blocks. The two most direct and reliable transformations for library generation are N-acylation and N-sulfonylation.
-
N-Acylation to form Amide Libraries: The reaction of the 2-amino group with carboxylic acid chlorides (acyl chlorides) or activated carboxylic acids proceeds efficiently to form a stable amide bond. This reaction is highly general, tolerates a wide range of functional groups on the acyl chloride, and typically proceeds to high conversion under mild conditions. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is recommended to scavenge the HCl byproduct without competing with the primary amine.
-
N-Sulfonylation to form Sulfonamide Libraries: Similarly, reaction with a diverse set of sulfonyl chlorides provides access to a library of N-pyridinyl sulfonamides. This transformation is also highly robust and benefits from the use of a base to facilitate the reaction.
The morpholinosulfonyl group at the C5 position is chemically robust and serves as a non-reactive, property-modulating anchor throughout these transformations. Its electron-withdrawing nature may slightly attenuate the nucleophilicity of the 2-amino group, but not to an extent that impedes the desired reactions.
Below is a diagram illustrating the general workflow for utilizing this scaffold in a parallel synthesis campaign.
Caption: General workflow for parallel synthesis using the target scaffold.
Detailed Experimental Protocols
These protocols are designed for execution in a parallel synthesis format, for instance, using a 24 or 96-well reaction block. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Synthesis of an Amide Library
This protocol details the N-acylation of this compound with a library of diverse acyl chlorides.
Caption: N-Acylation reaction scheme for amide library synthesis.
Materials:
-
This compound (Scaffold)
-
Library of diverse acyl chlorides (Building Blocks, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Reaction block with vials/wells and magnetic stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Scaffold Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Reaction Setup: To each reaction well, add 250 µL of the scaffold stock solution (0.05 mmol).
-
Building Block Addition: Prepare 0.5 M stock solutions of each unique acyl chloride in anhydrous DCM. Add 110 µL of the appropriate acyl chloride stock solution (0.055 mmol, 1.1 eq) to its designated well.
-
Base Addition: Add DIPEA (17.4 µL, 0.1 mmol, 2.0 eq) to each well.
-
Reaction: Seal the reaction block and allow the reactions to stir at room temperature for 16 hours under an inert atmosphere.
-
Monitoring (Optional): Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
Workup:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1 mL of DCM to each well, cap, and shake vigorously.
-
Allow the layers to separate and carefully remove the aqueous layer.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic solvent in each well to dryness using a centrifugal evaporator. The resulting crude products can be submitted for analysis and screening or purified further if required (e.g., by mass-directed preparative HPLC).
Protocol 2: Parallel Synthesis of a Sulfonamide Library
This protocol details the N-sulfonylation of the scaffold with a library of sulfonyl chlorides.
Materials:
-
This compound (Scaffold)
-
Library of diverse sulfonyl chlorides (Building Blocks, 1.1 eq)
-
Pyridine, anhydrous (serves as base and co-solvent)
-
Dichloromethane (DCM), anhydrous
-
Reaction block and stir bars
Procedure:
-
Scaffold Preparation: Prepare a 0.2 M stock solution of this compound in a 4:1 mixture of anhydrous DCM:Pyridine.
-
Reaction Setup: To each reaction well, add 250 µL of the scaffold stock solution (0.05 mmol).
-
Building Block Addition: Prepare 0.5 M stock solutions of each unique sulfonyl chloride in anhydrous DCM. Add 110 µL of the appropriate sulfonyl chloride stock solution (0.055 mmol, 1.1 eq) to its designated well.
-
Reaction: Seal the reaction block and stir at room temperature for 18 hours.
-
Workup:
-
Add 1 mL of 1 M aqueous HCl to each well to quench the reaction and neutralize the pyridine.
-
Extract with 1 mL of DCM.
-
Wash the organic layer with 500 µL of water, followed by 500 µL of brine.
-
Dry the organic layer using a phase separator or anhydrous sodium sulfate.
-
-
Isolation: Concentrate the solvent to dryness to yield the crude sulfonamide products.
Data Presentation: Representative Library Synthesis
To illustrate the utility of this scaffold, a small, representative library can be synthesized using the protocols above. The table below outlines a hypothetical set of building blocks and their corresponding final products.
| Entry | Building Block (R-Group) | Reagent Type | Product Mass (m/z [M+H]⁺) | Expected Purity (LC-MS) |
| 1 | Benzoyl chloride | Acyl Chloride | 347.1 | >90% |
| 2 | Cyclopropanecarbonyl chloride | Acyl Chloride | 311.1 | >95% |
| 3 | Thiophene-2-carbonyl chloride | Acyl Chloride | 353.0 | >90% |
| 4 | 4-Fluorobenzoyl chloride | Acyl Chloride | 365.1 | >95% |
| 5 | Benzenesulfonyl chloride | Sulfonyl Chloride | 383.1 | >90% |
| 6 | 4-Toluenesulfonyl chloride | Sulfonyl Chloride | 397.1 | >95% |
| 7 | Thiophene-2-sulfonyl chloride | Sulfonyl Chloride | 389.0 | >85% |
| 8 | 4-Methoxybenzenesulfonyl chloride | Sulfonyl Chloride | 413.1 | >90% |
Note: Product masses are calculated based on the most common isotopes. Expected purity is an estimation based on the reliability of the described reactions.
Conclusion and Field-Proven Insights
The protocols described herein provide a robust and efficient pathway for the application of this compound in parallel synthesis. The choice of this scaffold is a deliberate strategy to embed favorable ADME properties directly into the core of the library. The morpholine and sulfonamide groups are well-tolerated by biological systems and can participate in key hydrogen bonding interactions with protein targets.[7] By diversifying at the 2-amino position, a wide chemical space can be rapidly explored, making this approach highly suitable for hit-finding campaigns in drug discovery. The self-validating nature of these protocols stems from the high-yielding and well-documented N-acylation and N-sulfonylation reactions, which consistently deliver the desired products with high fidelity. This allows researchers to proceed with confidence from synthesis to biological screening, maximizing the efficiency of the discovery pipeline.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategies for the Work-up and Purification of Reaction Products Derived from 5-(Morpholinosulfonyl)pyridin-2-amine
Introduction: The Central Role of a Privileged Scaffold
5-(Morpholinosulfonyl)pyridin-2-amine is a pivotal building block in modern medicinal chemistry. Its structure combines the bioisosteric sulfonylmorpholine group, which often enhances aqueous solubility and metabolic stability, with a versatile 2-aminopyridine core. This core is amenable to a wide array of synthetic transformations, making it a valuable scaffold for constructing libraries of potential therapeutic agents. The successful synthesis of drug candidates hinges not only on the reaction itself but critically on the subsequent work-up and purification. Inadequate purification can introduce impurities that confound biological assays and compromise downstream synthetic steps.
This guide provides detailed, field-proven protocols for the work-up and purification of products derived from three common reaction classes involving this compound:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
-
Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)
-
Amide Bond Formation
The methodologies described herein are designed to be robust and adaptable, providing researchers with a validated starting point for achieving high-purity compounds.
Foundational Knowledge: Physicochemical Properties
A successful purification strategy begins with an understanding of the molecule's inherent properties. The this compound scaffold imparts a unique physicochemical profile that must be considered when designing experimental protocols.
| Property | Value / Description | Rationale and Implication for Purification |
| Molecular Formula | C₉H₁₃N₃O₃S | --- |
| Molecular Weight | 243.29 g/mol | A moderate molecular weight; derivatives will increase accordingly. |
| Appearance | White solid | Crystalline products may be amenable to recrystallization. |
| Polarity | Moderately Polar | The sulfonylmorpholine and amino groups increase polarity. Products are often soluble in polar organic solvents like EtOAc, DCM, and alcohols but may have limited solubility in nonpolar solvents like hexanes. |
| Acidity/Basicity | Amphoteric | The 2-amino group is basic (pKa of the conjugate acid is ~3-5), and the sulfonamide protons are weakly acidic. This allows for manipulation of solubility via pH adjustment (acid/base extraction), though the sulfonamide is a very weak acid. |
| Hydrogen Bonding | Donor & Acceptor | The amino group provides two H-bond donors, while the sulfonyl oxygens, morpholine oxygen, and pyridine nitrogen are H-bond acceptors. This contributes to its moderate polarity and potential for interaction with silica gel. |
General Workflow for Post-Reaction Processing
A standardized approach to initial work-up ensures reproducibility and simplifies the subsequent purification challenge. The following workflow is a universal starting point for reactions discussed in this note.
Caption: General Post-Reaction Work-up Workflow.
Protocol 1: Buchwald-Hartwig Amination Products
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically by coupling the 2-amino group with an aryl halide.[1][2] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2][3]
General Reaction: this compound + Aryl-X → N-Aryl-5-(morpholinosulfonyl)pyridin-2-amine (X = Br, Cl, I, OTf)
Detailed Work-up Protocol
Rationale: The primary goals are to quench the reaction, remove the palladium catalyst and phosphine ligands, and separate the product from the inorganic base and salts.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Add deionized water (approx. 10 volumes relative to the reaction solvent) and stir for 10 minutes. This step hydrolyzes any remaining base alkoxides and helps precipitate some inorganic salts.
-
Catalyst Removal: Dilute the quenched mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Prepare a small plug of Celite in a fritted funnel and filter the mixture through it, washing the Celite pad thoroughly with the same organic solvent. This is a critical step to remove the heterogeneous palladium catalyst, which can cause product degradation and interfere with chromatography.[4]
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. If the layers are not distinct, add more organic solvent and brine to facilitate separation.
-
Aqueous Washes:
-
Wash the organic layer sequentially with deionized water (2x) and saturated aqueous sodium chloride (brine, 1x). The brine wash helps to break emulsions and remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Strategy: Flash Column Chromatography
Rationale: The N-arylated product is typically less polar than the starting amine but still possesses significant polarity due to the sulfonylmorpholine moiety. Flash chromatography is the most effective method for removing residual phosphine ligands, ligand oxides, and other organic impurities.
-
Adsorbent: Standard grade silica gel (230-400 mesh) is typically sufficient.[5]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution. If the product is very soluble, a minimal amount of DCM or the initial eluent can be used for "wet loading".
-
Solvent System Selection: The choice of eluent is critical. Use TLC to determine the optimal solvent system. A typical starting point is a gradient of ethyl acetate in hexanes or DCM.
-
For moderately polar products: A gradient of 20% to 80% EtOAc in Hexanes.
-
For more polar products: A gradient of 0% to 10% Methanol (MeOH) in DCM.
-
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to obtain the final, purified compound.
Protocol 2: Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds.[6][7] In this context, a bromo- or chloro-substituted 5-(morpholinosulfonyl)pyridine derivative would be coupled with a suitable boronic acid or ester.
General Reaction: 5-(Morpholinosulfonyl)-X-pyridin-2-amine + R-B(OH)₂ → 5-(Morpholinosulfonyl)-R-pyridin-2-amine (X = Br, Cl; R = Aryl, Heteroaryl)
Detailed Work-up Protocol
Rationale: This work-up focuses on removing the palladium catalyst, inorganic base (e.g., K₂CO₃, K₃PO₄), and boron-containing byproducts (e.g., excess boronic acid, boroxines).
-
Quenching and Catalyst Removal: Follow steps 1 and 2 from the Buchwald-Hartwig protocol (Section 4.1). Filter the reaction mixture through Celite to remove the palladium catalyst.[8]
-
Extraction and Boron Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This basic wash helps to remove unreacted boronic acid and other acidic impurities.
-
Final Washes: Wash the organic layer with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Strategy: Recrystallization vs. Chromatography
The choice between recrystallization and chromatography depends on the purity and crystallinity of the crude product.
Caption: Decision Tree for Suzuki Product Purification.
-
Protocol 5.2.1: Recrystallization
-
If the crude product is a solid and appears relatively clean by TLC or ¹H NMR, recrystallization is an efficient and scalable purification method.
-
Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems include Ethanol/Water, Isopropanol (IPA), or Ethyl Acetate/Hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Protocol 5.2.2: Flash Column Chromatography
-
If the crude product is an oil or contains multiple impurities, chromatography is necessary.
-
Solvent System: Similar to the Buchwald-Hartwig products, use a gradient of EtOAc in Hexanes or MeOH in DCM. The polarity of the biaryl product will depend on the nature of the coupled 'R' group.
-
Protocol 3: Amide Coupling Products
Amide bond formation is one of the most frequent reactions in drug discovery.[9] The 2-amino group of the scaffold can be acylated using a carboxylic acid activated by a coupling reagent (e.g., HATU, EDC/HOBt).[10][11]
General Reaction: this compound + R-COOH → N-(5-(Morpholinosulfonyl)pyridin-2-yl)amide
Detailed Work-up Protocol
Rationale: The work-up must remove the coupling agent byproducts (which can be water-soluble or organic-soluble), unreacted starting materials, and the tertiary amine base (e.g., DIPEA, triethylamine).[10][12]
-
Initial Quench: Dilute the reaction mixture with EtOAc or DCM.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 10% citric acid.[10] This step protonates and removes any unreacted amine starting material and the tertiary amine base used in the reaction.
-
Basic Wash: Next, wash the organic layer with saturated aqueous NaHCO₃. This removes unreacted carboxylic acid and acidic byproducts like HOBt.
-
Final Washes: Perform final washes with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Strategy: Flash Column Chromatography
Rationale: The resulting amide product will have a distinct polarity profile from both starting materials. Chromatography is almost always required to achieve high purity.
-
Adsorbent: Standard silica gel.
-
Sample Loading: Dry loading is highly recommended.
-
Solvent System Selection: The polarity of the final amide depends heavily on the 'R' group of the carboxylic acid.
-
General Starting Point: A gradient of 30% to 100% EtOAc in Hexanes.
-
For Highly Polar Amides: A gradient of 0% to 15% MeOH in DCM is often effective.
-
-
Analysis: Collect and analyze fractions by TLC, combine the pure fractions, and concentrate to yield the final product.
Conclusion
The successful synthesis of derivatives from this compound is critically dependent on meticulous and rationally designed work-up and purification protocols. By understanding the physicochemical properties of the core scaffold and tailoring the post-reaction processing to the specific reaction type, researchers can consistently obtain high-purity materials essential for advancing drug discovery programs. The methods outlined in this application note provide a robust foundation for tackling the purification challenges associated with this valuable chemical entity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. growingscience.com [growingscience.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assay Cascade for Novel Kinase Inhibitors Derived from a 5-(Morpholinosulfonyl)pyridin-2-amine Scaffold
Abstract: The 5-(morpholinosulfonyl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent and selective protein kinase inhibitors.[1][2][3] This guide provides a comprehensive, field-tested framework for the in vitro characterization of novel compounds derived from this scaffold. We present a logical, multi-tiered assay cascade designed to robustly assess biochemical potency, confirm on-target cellular activity, evaluate kinase selectivity, and profile preliminary drug-like properties. The protocols herein are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring that each step serves as a self-validating system for generating high-quality, reproducible data for drug development professionals.
Introduction: The Rationale for a Multi-Assay Cascade
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic de-risking. For kinase inhibitors, this process begins with confirming potent inhibition of the purified target enzyme. However, high biochemical potency is not, on its own, a guarantee of therapeutic potential.[4] A successful inhibitor must also be able to penetrate the cell membrane, engage its target in the complex intracellular environment, exhibit selectivity over thousands of other kinases to avoid toxicity, and possess favorable pharmacokinetic properties.[4][5]
Therefore, a single assay is insufficient. We advocate for a cascaded approach that progressively builds a comprehensive profile of the compound. This application note details a four-stage cascade:
-
Primary Biochemical Assay: To determine direct enzymatic inhibition and calculate potency (IC50).
-
Orthogonal Biochemical Assay: To confirm hits with a different technology, mitigating against assay-specific artifacts.
-
Cell-Based Target Engagement Assay: To measure inhibition of the target-specific signaling pathway in a relevant cellular context.
-
Selectivity and Early DMPK Profiling: To assess the inhibitor's specificity and its fundamental drug-like properties.
Derivatives of the this compound scaffold have frequently been associated with inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6][7][8] The protocols described below will use this pathway as a representative example for establishing a robust in vitro testing funnel.
Stage 1: Primary Biochemical Screening for Potency (IC50)
Directive: The initial goal is to quantify the direct inhibitory effect of the test compounds on the catalytic activity of the purified target kinase. A luminescence-based assay that measures ATP consumption (or ADP production) is an industry-standard method due to its high sensitivity, broad dynamic range, and robustness.[9][10]
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction.[5] The amount of ADP is directly proportional to the kinase activity.
Causality Behind Experimental Choices:
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration in the assay. It is critical to perform the assay at an ATP concentration equal to or very near the Michaelis-Menten constant (Kₘ) for the specific kinase.[11] This standardizes the measurement and allows for more meaningful comparisons of compound potency.
-
Enzyme and Substrate Concentration: These should be optimized to ensure the reaction proceeds under linear conditions (initial velocity) for the duration of the experiment, typically aiming for 10-20% substrate turnover.
-
Pre-incubation: A 10-15 minute pre-incubation of the enzyme with the inhibitor before initiating the reaction with ATP allows the compound to reach binding equilibrium, which is especially important for slow-binding inhibitors.[5]
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve. Then, dilute these stocks into the kinase assay buffer to achieve the final desired concentration with a consistent final DMSO concentration (typically ≤1%).
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of diluted compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase solution (e.g., PI3Kα) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). For the "no enzyme" control, add 2.5 µL of assay buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X substrate/ATP mixture (e.g., peptide substrate and ATP at its Kₘ concentration) to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to remain within the linear range of the reaction.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and provides the luciferase/luciferin required for light generation.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Stage 2: Orthogonal Biochemical Assay for Hit Confirmation
Directive: To ensure the observed activity is not an artifact of the primary assay's detection system (e.g., compounds that inhibit luciferase), hits should be confirmed in an orthogonal assay that relies on a different physical principle.[12] Homogeneous Time-Resolved Fluorescence (HTRF®) is an ideal choice, as it is based on fluorescence resonance energy transfer (FRET).[13][14]
Protocol 2: HTRF® Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate peptide. A Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.[14]
Step-by-Step Methodology:
-
Compound and Reaction Setup: Follow steps 1-3 from Protocol 1 to set up and run the kinase reaction in a low-volume, white 384-well plate.
-
Detection:
-
Prepare a detection mixture containing the Europium-labeled antibody and the streptavidin-acceptor in HTRF detection buffer.
-
Add 10 µL of the detection mixture to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000. This ratiometric measurement corrects for well-to-well variations and compound interference.[13]
-
Normalize the data and calculate IC50 values as described in Protocol 1.
-
| Parameter | ADP-Glo™ (Luminescence) | HTRF® (TR-FRET) |
| Principle | Measures ADP production | Measures phosphorylated product |
| Detection | Luminescence (light output) | Time-Resolved FRET |
| Strengths | High sensitivity, universal for kinases | Ratiometric, low background, fewer artifacts |
| Considerations | Potential for luciferase inhibition | Requires specific antibodies and labeled substrates |
| Table 1: Comparison of Primary and Orthogonal Biochemical Assay Formats. |
Stage 3: Cell-Based Target Engagement
Directive: A compound's ability to inhibit a purified enzyme does not guarantee its efficacy in a cellular environment.[4] A cell-based assay is essential to confirm that the compound can cross the cell membrane, reach its intracellular target, and inhibit its function, which is typically measured by a change in the phosphorylation state of a downstream substrate.[6][15]
// Node for Assay Target "Assay_Target" [label="ASSAY TARGET:\nMeasure p-Akt (S473)", style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335", shape=plaintext];
"RTK" -> "PI3K" [label=" Activates "]; "PI3K" -> "PIP3" [label=" Converts "]; "PIP2" -> "PI3K" [style=dashed]; "PIP3" -> "PDK1"; "PIP3" -> "Akt"; "PDK1" -> "Akt" [label=" p-Thr308 "]; "mTORC2" -> "Akt" [label=" p-Ser473 ", dir=back]; "Akt" -> "mTORC1" [label=" Activates "]; "mTORC1" -> "Downstream";
// Connect Assay Target annotation "mTORC2" -> "Assay_Target" [style=dashed, arrowhead=none]; "Assay_Target" -> "Akt" [style=dashed, arrowhead=none]; } end_dot Caption: The PI3K/Akt/mTOR Signaling Pathway.
Protocol 3: TR-FRET Cellular Assay for Akt (Ser473) Phosphorylation (e.g., LanthaScreen™)
This assay measures the phosphorylation of Akt at serine 473, a key node in the PI3K pathway, directly in cell lysate.[6][7] It uses a terbium-labeled phospho-specific antibody (donor) and a GFP-fused Akt expressed in the cells (acceptor).
Step-by-Step Methodology:
-
Cell Culture and Plating: Use a relevant cell line with active PI3K signaling (e.g., MCF-7, PC-3) or one that can be stimulated. Plate cells in a 384-well, clear-bottom tissue culture plate and grow to ~80-90% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cells and replace it with the compound-containing medium or controls.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add cell lysis buffer containing a protease/phosphatase inhibitor cocktail and the terbium-labeled anti-pAkt (S473) antibody.
-
Incubate for 60-90 minutes at room temperature with gentle shaking to ensure complete lysis and antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET capable reader, measuring emissions at two wavelengths.
-
Calculate the TR-FRET ratio and determine the cellular IC50 value as described in Protocol 2.
-
| Compound ID | Biochemical IC50 (nM) (PI3Kα, ADP-Glo) | Cellular IC50 (nM) (p-Akt S473, LanthaScreen) | Potency Drop-off (Cellular/Biochemical) |
| Example-01 | 5.2 | 45 | ~9x |
| Example-02 | 8.1 | >10,000 | >1000x |
| Positive Control | 4.2 | 38 | ~9x |
| Table 2: Sample Biochemical vs. Cellular Potency Data. A significant drop-off (e.g., >100x) as seen with Example-02 may indicate poor cell permeability or high protein binding. |
Stage 4: Selectivity and Early DMPK Profiling
Directive: At this stage, lead compounds with confirmed cellular activity are profiled more broadly. Selectivity profiling is crucial to understand potential off-target effects, while in vitro DMPK (Drug Metabolism and Pharmacokinetics) assays provide an early assessment of a compound's drug-like properties.[16][17]
Protocol 4: Kinase Selectivity Profiling
Methodology:
-
Submit promising compounds to a commercial kinase profiling service or run in-house assays.
-
A typical "off-target" panel for a PI3K inhibitor would include other PI3K isoforms (β, δ, γ), mTOR, and other related kinases from the AGC and PIKK kinase families.
-
Assays are typically run at a single high concentration of compound (e.g., 1 µM) to identify any significant off-target activity.
-
For any observed "hits," a full dose-response curve should be generated to determine the off-target IC50.
| Kinase Target | Example-01 IC50 (nM) |
| PI3Kα (Target) | 5.2 |
| PI3Kβ | 250 |
| PI3Kδ | 850 |
| PI3Kγ | 1,200 |
| mTOR | 75 |
| Akt1 | >10,000 |
| PDK1 | >10,000 |
| Table 3: Sample Kinase Selectivity Data for a PI3Kα-targeted compound. |
Protocol 5: Key In Vitro DMPK Assays
These assays predict how a drug might be absorbed, distributed, metabolized, and excreted (ADME) in the body.
-
Aqueous Solubility:
-
Method: Kinetic solubility assessment using nephelometry or turbidimetry.
-
Rationale: Poor solubility can lead to poor absorption and unreliable results in biological assays.
-
-
Metabolic Stability:
-
Method: Incubate the compound with liver microsomes (human and rodent) and a co-factor (NADPH). Measure the disappearance of the parent compound over time using LC-MS/MS.
-
Rationale: Assesses susceptibility to Phase I metabolism by cytochrome P450 enzymes. Compounds that are rapidly metabolized will have a short half-life in the body.
-
-
Plasma Protein Binding (PPB):
-
Method: Rapid Equilibrium Dialysis (RED). The compound is added to plasma and allowed to equilibrate across a semi-permeable membrane. The bound and free fractions are then quantified by LC-MS/MS.
-
Rationale: Only the unbound (free) fraction of a drug is available to interact with its target. High plasma protein binding can reduce the effective concentration of the drug at the site of action.
-
| Parameter | Example-01 Result | Interpretation |
| Kinetic Solubility (pH 7.4) | 85 µM | Good solubility |
| Microsomal Half-life (Human) | 45 min | Moderately stable |
| Plasma Protein Binding (Human) | 92% bound | Moderate binding |
| Table 4: Sample In Vitro DMPK/ADME Profile. |
Conclusion and Data Integration
By systematically applying this in vitro assay cascade, researchers can build a robust, multi-faceted dataset for each compound derived from the this compound scaffold. An ideal candidate emerging from this workflow would exhibit:
-
High biochemical potency (low nM IC50).
-
Confirmed activity in an orthogonal assay.
-
A minimal shift (<10-fold) between biochemical and cellular potency.
-
High selectivity (>100-fold) for the target kinase over related off-targets.
-
Acceptable solubility, metabolic stability, and plasma protein binding properties.
This integrated approach ensures that resources are focused on compounds with the highest probability of success, providing a solid foundation for subsequent, more complex studies in animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. berthold.com [berthold.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. curiaglobal.com [curiaglobal.com]
- 17. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing Suzuki Coupling of 5-(Morpholinosulfonyl)pyridin-2-amine
Welcome to the dedicated technical support center for the Suzuki-Miyaura cross-coupling of 5-(morpholinosulfonyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges and maximizing yield. Our guidance is rooted in a deep understanding of the reaction mechanism and the unique electronic properties of this substrate.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most frequently encountered issues during the Suzuki coupling of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
Low or non-existent product formation is a common frustration. The primary culprits often involve catalyst inhibition or deactivation, stemming from the inherent properties of the aminopyridine substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, effectively sequestering it from the catalytic cycle.[1][2]
Recommended Solutions:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective for this challenging substrate.[2] The key is to employ a more active catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and can mitigate catalyst inhibition.[1][3]
-
Actionable Insight: Switch to a catalyst system known for its efficacy in heteroaryl couplings, such as those incorporating SPhos, XPhos, or RuPhos ligands.[1]
-
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[1]
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4][5] Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and deactivation.
-
Best Practice: Employ rigorous inert atmosphere techniques, such as multiple freeze-pump-thaw cycles or sparging solvents with an inert gas like argon or nitrogen.[4]
-
Problem 2: Significant Formation of Byproducts
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions. Identifying these byproducts is the first step toward their elimination.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, a common issue, especially with heteroaryl boronic acids.[1][6] This side reaction is often promoted by the presence of water.[7]
-
Mitigation Strategy 1: Use Boronic Esters. Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[1][8]
-
Mitigation Strategy 2: Anhydrous Conditions. Whenever possible, conduct the reaction under strictly anhydrous conditions to minimize the water available for hydrolysis.[1][7]
-
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct derived from the boronic acid coupling with itself can be exacerbated by the presence of oxygen.[2][5]
-
Dehalogenation of Starting Material: The reduction of the starting aryl halide to the corresponding arene can occur if a source of hydride is present in the reaction mixture.[2]
-
Mitigation Strategy: Ensure solvents are not a source of hydrides and optimize the reaction time to avoid prolonged exposure to conditions that may favor this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the 2-amino group on the pyridine ring?
While protecting group strategies can be employed, it is often possible to achieve successful coupling without protection.[10][11][12][13] The key lies in selecting a highly active catalyst system with bulky ligands that can overcome the inhibitory effects of the free amine.[3]
Q2: What is the optimal choice of base for this reaction?
The selection of the base is critical and can significantly impact the reaction outcome. For challenging substrates like 2-aminopyridines, stronger, non-nucleophilic bases are often preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for promoting the transmetalation step in Suzuki couplings of aryl chlorides and other less reactive substrates.[4][14][15]
Q3: Which solvent system is most suitable?
The ideal solvent should solubilize all reaction components and be compatible with the chosen catalyst system.
-
Commonly Used Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are often used, frequently in combination with a small amount of water.[7][14] The addition of water can sometimes be beneficial, particularly when using boronic esters, as it can facilitate the in-situ hydrolysis to the more reactive boronic acid.[16]
Q4: My reaction seems to have stalled. What can I do?
If you observe incomplete conversion of your starting material, several factors could be at play.
-
Troubleshooting Steps:
-
Increase Temperature: Higher temperatures can accelerate the rate-determining oxidative addition step, especially with less reactive aryl halides.[4]
-
Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction.[7]
-
Ensure Efficient Stirring: For heterogeneous mixtures, vigorous stirring is crucial to ensure proper mixing and facilitate the reaction.[7]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for challenging substrates to overcome catalyst inhibition.[1] |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | Optimizing this ratio is crucial for catalyst stability and activity. |
| Base Equivalents | 2-3 equivalents | Sufficient base is required to drive the transmetalation step to completion.[14] |
| Boronic Acid/Ester Equivalents | 1.1-1.5 equivalents | A slight excess of the boron reagent is typically used to ensure complete consumption of the limiting halide. |
| Reaction Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl halides.[4][7] |
Experimental Workflow & Methodologies
General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
5-(Morpholinosulfonyl)pyridin-2-yl halide (e.g., bromide or chloride) (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-(morpholinosulfonyl)pyridin-2-yl halide, arylboronic acid/ester, and base.[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[14]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
optimizing reaction time and temperature for 5-(Morpholinosulfonyl)pyridin-2-amine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine. We will address common challenges and provide systematic approaches to optimize reaction time and temperature, ensuring high yield and purity. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental design.
Part 1: Reaction Fundamentals & Key Challenges
The synthesis of this compound typically involves the reaction of 2-aminopyridine with morpholine-4-sulfonyl chloride. This is a classic nucleophilic substitution reaction at a sulfur center.
The primary amino group (-NH2) of 2-aminopyridine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: General reaction scheme for sulfonamide formation.
The primary challenges in this synthesis often revolve around:
-
Low Yield: Due to incomplete reaction or degradation of starting materials/products.
-
Impurity Formation: The most common impurity is the disulfonylated product, where the amino group reacts with two equivalents of the sulfonyl chloride.
-
Reaction Rate: Finding a balance between a practical reaction time and minimizing side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for reaction temperature and time?
A: For a first attempt, we recommend starting the reaction at a low temperature and gradually warming to room temperature. A typical starting protocol would be to combine the 2-aminopyridine and a base (like pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane, DCM) and cool the mixture to 0 °C in an ice bath. Then, add the morpholine-4-sulfonyl chloride solution dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours. This controlled approach helps manage any initial exotherm and minimizes the formation of kinetic byproducts.[1]
Q2: My yield is very low, even after 24 hours at room temperature. What's the next step?
A: Low yield after an extended period at room temperature points to insufficient reactivity, assuming your starting materials are pure. The next logical step is to moderately increase the reaction temperature.
-
Causality: The activation energy for the desired reaction may not be overcome at ambient temperatures. Increasing thermal energy increases the rate of molecular collisions with sufficient energy to react.
-
Troubleshooting Step: Set up a parallel experiment or re-run the reaction at a moderately elevated temperature, such as 40-50 °C (e.g., in refluxing DCM or in THF at 50 °C). Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC). If the reaction proceeds, you can establish a new standard time and temperature. Be cautious, as higher temperatures can also accelerate side reactions.
Q3: I'm observing a significant, less-polar impurity by TLC. What is it and how do I prevent it?
A: This is a classic sign of disulfonylation, where the nitrogen of the newly formed sulfonamide is further acylated by another molecule of sulfonyl chloride. This is particularly problematic with primary amines.[2]
-
Causality: This side reaction is often favored by higher temperatures, a high local concentration of the sulfonyl chloride, or an insufficient amount of the primary amine.
-
Optimization Strategy:
-
Temperature Control: Run the reaction at 0 °C or even lower (e.g., -10 °C) during the addition of the sulfonyl chloride. Maintain this low temperature for several hours before allowing it to warm to room temperature.
-
Slow Addition: Add the sulfonyl chloride solution very slowly (e.g., over 1-2 hours) using a syringe pump. This keeps its instantaneous concentration low, favoring the primary reaction with the more nucleophilic 2-aminopyridine.
-
Stoichiometry: Ensure you are not using a large excess of the sulfonyl chloride. A starting point of 1.05 to 1.1 equivalents is often sufficient.
-
Q4: How does reaction time impact purity at different temperatures?
A: Time and temperature are intrinsically linked.
-
At Low Temperatures (0-25 °C): The primary risk of extended reaction time is an incomplete reaction. Side reactions like disulfonylation are slower. You may need a longer time (24-48 hours) to achieve a good yield, but the purity is generally higher.
-
At Elevated Temperatures (40-60 °C): The reaction will be much faster (potentially 2-8 hours). However, running it for too long at high temperatures significantly increases the risk of forming degradation products or the disulfonamide impurity.[3] Therefore, if you choose to heat the reaction, diligent monitoring by TLC or LC-MS is critical to stop the reaction once the 2-aminopyridine is consumed.
Part 3: Optimization & Troubleshooting Workflow
When initial results are suboptimal, a systematic approach is necessary. Below is a workflow for optimizing temperature.
Caption: Workflow for systematic temperature optimization.
Troubleshooting Guide: Data-Driven Decisions
This table summarizes how to interpret the results from the optimization workflow.
| Issue Observed | Probable Cause | Recommended Action | Expected Outcome |
| Low Conversion at RT | Insufficient activation energy. | Adopt the 40 °C condition. Monitor closely to determine the optimal time (e.g., 6 hours). | Higher yield with acceptable purity. |
| High Impurity at 60 °C | Side reactions (disulfonylation, degradation) are favored. | Discard the 60 °C condition. Focus on the 40 °C or RT conditions. | Improved purity profile. |
| Fast Reaction at 40 °C but with Impurities | The temperature is effective but may be too high for clean conversion over time. | Reduce the temperature slightly (e.g., to 30-35 °C) or shorten the reaction time at 40 °C. | A good balance of reaction rate and high purity. |
| Clean Reaction at RT but Slow | Ideal temperature for selectivity, but impractical timeframe. | Allow the reaction to run for a longer period (e.g., 36-48 hours) or add a mild catalyst if applicable. | High purity and acceptable yield within a reasonable timeframe. |
Part 4: Experimental Protocols
Protocol 1: Baseline Synthesis
-
To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 2-aminopyridine (1.0 eq) and pyridine (3.0 eq).
-
Add dry dichloromethane (DCM, approx. 0.1 M concentration relative to the aminopyridine).
-
Cool the flask to 0 °C using an ice-water bath.
-
Dissolve morpholine-4-sulfonyl chloride (1.1 eq) in a minimal amount of dry DCM.
-
Add the sulfonyl chloride solution to the stirred reaction mixture dropwise over 30 minutes.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Stir for 16-24 hours, monitoring progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes as eluent).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Time and Temperature Optimization Study
-
Set up three identical, small-scale reactions as described in Protocol 1 (Steps 1-5).
-
Reaction A: After addition, allow it to warm to room temperature and stir.
-
Reaction B: After addition, place the flask in a pre-heated oil bath at 40 °C.
-
Reaction C: After addition, place the flask in a pre-heated oil bath at 60 °C.
-
At time points T=1h, 2h, 4h, 8h, and 24h, take a small aliquot from each reaction mixture, quench it with a drop of water, and spot it on a TLC plate.
-
Analyze the TLC plates to compare the consumption of 2-aminopyridine, the formation of the desired product, and the appearance of any new impurities across the different conditions.
-
Based on the TLC analysis, select the condition that provides the best conversion with the cleanest profile in the shortest amount of time.
References
Technical Support Center: Navigating Solubility Challenges with 5-(Morpholinosulfonyl)pyridin-2-amine
Welcome to the dedicated technical support guide for 5-(Morpholinosulfonyl)pyridin-2-amine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in organic solvents. As a molecule with distinct polar and non-polar regions, its solubility behavior can be complex. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles in your research and development endeavors.
Compound Profile: this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound.
| Property | Value/Information | Source |
| CAS Number | 627840-82-8 | [1] |
| Molecular Formula | C₉H₁₃N₃O₃S | [1] |
| Molecular Weight | 243.29 g/mol | [1] |
| Appearance | White solid | [1] |
| IUPAC Name | 5-(4-morpholinylsulfonyl)-2-pyridinamine | [1] |
| Storage Temperature | 0-8 °C | [1] |
Structural Analysis and Inferred Solubility:
The structure of this compound contains several key functional groups that dictate its solubility:
-
A polar sulfonyl group (-SO₂-) : This group is a strong hydrogen bond acceptor and contributes significantly to the compound's polarity.
-
A morpholine ring : While the ether linkage provides some flexibility, the nitrogen atom can act as a hydrogen bond acceptor, adding to the polar character.
-
A pyridin-2-amine moiety : The pyridine ring is aromatic and can engage in π-π stacking interactions. The amino group is a hydrogen bond donor and acceptor, enhancing polarity.[2]
Given these features, the molecule possesses a high degree of polarity and is expected to be more soluble in polar organic solvents. However, the presence of the pyridine and morpholine rings also introduces some non-polar character, which may lead to solubility in some less polar solvents, particularly those with hydrogen bond accepting capabilities.
Troubleshooting Guide: Tackling Solubility Issues
This section is structured in a question-and-answer format to directly address common problems encountered during experiments.
Q1: I am having difficulty dissolving this compound in my desired organic solvent. Where do I start?
A1: The first step is a systematic solvent screening approach. Based on the compound's structure, begin with polar aprotic solvents, followed by polar protic solvents. It is crucial to assess solubility at a small scale before committing a larger amount of your compound.
Experimental Protocol: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a small glass vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect for any undissolved solid.
-
If the solid dissolves completely, the solubility is at least 10 mg/mL.
-
If the solid does not dissolve, incrementally add more solvent (e.g., another 100 µL) and repeat the process to determine the approximate solubility.
Q2: Which organic solvents should I prioritize in my screening?
A2: Based on the compound's polar nature, the following solvents are recommended for initial screening. The table below provides an estimated solubility profile. Disclaimer: This is an estimated profile based on chemical principles, as experimental data is not widely available.
Estimated Solubility Profile of this compound
| Solvent Category | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, highly polar. |
| Dimethylformamide (DMF) | High | Strong hydrogen bond acceptor, highly polar. | |
| Acetonitrile (ACN) | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Polar Protic | Methanol | Moderate to Low | Can act as both a hydrogen bond donor and acceptor. |
| Ethanol | Low | Less polar than methanol. | |
| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Moderately polar, but lacks strong hydrogen bonding capabilities. |
| Ethers | Tetrahydrofuran (THF) | Low to Very Low | Moderate polarity, can act as a hydrogen bond acceptor. |
| Non-Polar | Toluene | Very Low | Lacks polarity and hydrogen bonding capabilities. |
| Hexanes | Insoluble | Non-polar. |
Q3: I've tried the recommended polar solvents, but the solubility is still insufficient for my needs. What are my next steps?
A3: If single-solvent systems are not effective, you can explore several techniques to enhance solubility. The choice of method will depend on the requirements of your downstream application.
Troubleshooting Workflow for Enhancing Solubility
Caption: A decision-making workflow for troubleshooting solubility issues.
1. Co-solvent Systems:
The use of a co-solvent can disrupt the crystal lattice of the compound and improve solvation.[3] A good starting point is to use a highly polar solvent in which the compound has some solubility (e.g., DMSO or DMF) and titrate in a less polar co-solvent that is miscible with the first solvent and compatible with your experiment.
Experimental Protocol: Co-solvent Screening
-
Dissolve this compound in a minimal amount of a "good" solvent (e.g., DMSO).
-
Gradually add a "poor" but miscible co-solvent (e.g., methanol or acetonitrile) while observing for any precipitation.
-
This can help identify a binary solvent system that provides the desired concentration without precipitation.
2. Temperature Adjustment:
Solubility is often temperature-dependent. Gentle heating can provide the energy needed to overcome the crystal lattice energy.
Protocol for Temperature-Assisted Dissolution:
-
Prepare a suspension of the compound in the desired solvent.
-
Gently warm the mixture in a water bath (e.g., to 40-50 °C) with constant stirring.
-
Do not overheat, as this could lead to degradation of the compound.
-
Once dissolved, allow the solution to slowly cool to room temperature. Be vigilant for any signs of precipitation as it cools. A supersaturated solution may be formed, which could be stable for a period of time.
3. pH Modification:
The pyridin-2-amine moiety has a basic nitrogen atom. In a protic solvent system (e.g., a mixture of an organic solvent and water), adjusting the pH to be more acidic could protonate this nitrogen, forming a salt that may have significantly higher solubility.
-
Caution: This is only applicable if your experimental conditions can tolerate an acidic environment and the presence of water.
Frequently Asked Questions (FAQs)
Q: Is this compound stable in DMSO over time?
A: While DMSO is an excellent solvent for many compounds, long-term storage in DMSO at room temperature is generally not recommended due to potential degradation. For long-term storage, it is best to store the compound as a solid at the recommended temperature (0-8 °C) and prepare fresh solutions as needed. If a stock solution must be stored, it should be aliquoted and frozen at -20 °C or -80 °C.
Q: I observed that my compound dissolved upon heating but crashed out of solution upon cooling. What should I do?
A: This indicates that you have created a supersaturated solution. If the final concentration is critical and must be maintained at room temperature, you will need to find a different solvent system. However, if the solution is for immediate use in a reaction that is performed at an elevated temperature, this may be acceptable.
Q: Can I use sonication to aid dissolution?
A: Yes, sonication is a useful technique to break up solid aggregates and accelerate the dissolution process.[4] It provides localized energy to the solution.
Experimental Protocol: Sonication-Assisted Dissolution
-
Prepare a suspension of the compound in the desired solvent.
-
Place the vial in a sonication bath.
-
Sonicate for 5-10 minute intervals, checking for dissolution after each interval.
-
Monitor the temperature of the bath, as prolonged sonication can cause heating.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(Morpholinosulfonyl)pyridin-2-amine
Welcome to the technical support resource for researchers utilizing 5-(Morpholinosulfonyl)pyridin-2-amine in transition metal-catalyzed cross-coupling reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the unique challenges and opportunities presented by this substrate.
Understanding the Substrate: A Duality of Reactivity
This compound is a unique heterocyclic building block. Its reactivity in cross-coupling is governed by two opposing features:
-
The "2-Pyridyl Problem": The nitrogen lone pair of the pyridine ring and the adjacent primary amine can act as a bidentate chelate, strongly coordinating to the palladium center. This can sequester the active catalyst, leading to inhibition or complete deactivation—a well-documented challenge in pyridine chemistry.[1][2][3][4]
-
Electronic Activation: The potent electron-withdrawing morpholinosulfonyl group at the 5-position renders the pyridine ring electron-deficient. This generally accelerates the rate-limiting oxidative addition step in many catalytic cycles.
Successful catalyst selection hinges on overcoming the chelation problem while leveraging the electronic activation. This typically requires the use of specific, sterically demanding ligands that favor the desired catalytic cycle over catalyst inhibition.
Frequently Asked Questions (FAQs)
FAQ 1: Which catalyst system should I start with for a Suzuki-Miyaura coupling?
For C-C bond formation via Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid, the primary challenge is preventing catalyst inhibition by the 2-amino-pyridine moiety.
Recommended Starting Point: A combination of a palladium(II) precatalyst and a bulky, electron-rich biaryl phosphine ligand is the most robust choice.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a precatalyst like XPhos Pd G3 | Pd(OAc)₂ is a common, cost-effective source. Precatalysts offer improved air stability and generate the active Pd(0) species more reliably. |
| Ligand | XPhos , SPhos , or RuPhos | These Buchwald ligands possess the necessary steric bulk to discourage chelation by the substrate and promote rapid reductive elimination, which is often the turnover-limiting step.[1][5][6] |
| Base | K₃PO₄ or K₂CO₃ | A moderately weak inorganic base is ideal to prevent hydrolysis of the boronic acid (protodeboronation) and is compatible with a wide range of functional groups.[7][8][9] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio) | A polar aprotic solvent with a small amount of water is standard for Suzuki couplings to help dissolve the inorganic base. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially with potentially challenging substrates. |
A systematic study on the Suzuki coupling of the analogous 5-bromo-2-methylpyridin-3-amine showed that Pd(PPh₃)₄ with K₃PO₄ in dioxane/water gives good to excellent yields, providing a reliable starting point.[10]
FAQ 2: I am attempting a Buchwald-Hartwig amination to couple a secondary amine. What is the best catalyst system?
For C-N bond formation, a strong, non-nucleophilic base is required to deprotonate the incoming amine. The ligand choice remains critical.
Recommended Starting Point: The use of specialized precatalysts designed for C-N coupling is highly advised.
| Component | Recommendation | Rationale |
| Palladium Source | RuPhos Pd G3 or BrettPhos Pd G3 | These precatalysts are exceptionally effective for coupling primary and secondary amines, respectively, with halo-2-aminopyridines.[1][11] |
| Ligand | RuPhos (for secondary amines), BrettPhos (for primary amines) | These ligands have demonstrated outstanding performance for C-N cross-coupling of unprotected 3-halo-2-aminopyridines.[1][11] |
| Base | LiHMDS or NaOtBu | A strong, sterically hindered base is necessary for efficient deprotonation of the amine nucleophile without competing in the reaction. LiHMDS has been shown to be optimal in similar systems.[1][11] |
| Solvent | Toluene or THF | Anhydrous, degassed aprotic solvents are standard for Buchwald-Hartwig aminations.[5] |
| Temperature | 80-110 °C | As with Suzuki couplings, elevated temperatures are typically required. |
The development of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, but success relies heavily on the correct combination of a bulky ligand and a strong base.[12][13][14]
FAQ 3: Can I perform a Sonogashira or Heck coupling with this substrate?
Yes, these reactions are feasible, but catalyst and condition selection must account for the substrate's properties.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with the aryl halide.[15][16] A standard system of Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or piperidine) is a good starting point.[16][17] Given the potential for catalyst inhibition, using a more robust ligand like XPhos or moving to copper-free conditions may be necessary if initial attempts fail.
-
Heck Coupling: The Heck reaction couples the substrate with an alkene.[18] A common catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand if needed. A base such as Et₃N or K₂CO₃ is required.[18] The regioselectivity of the alkene addition will be a key parameter to optimize.
Troubleshooting Guide
Even with an optimized starting point, challenges can arise. This guide addresses the most common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Poisoning: The 2-aminopyridine moiety is inhibiting the Pd catalyst.[3][19] 2. Inactive Catalyst: The Pd(0) active species is not forming efficiently or is degrading. 3. Poor Reagent Quality: Water or oxygen in the reaction; impure starting materials. | 1. Change Ligand: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos). Increase ligand-to-palladium ratio (e.g., 2:1 to 4:1). 2. Use a Precatalyst: Employ a well-defined precatalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active catalyst.[20] 3. Ensure Inert Conditions: Rigorously degas solvents and use a glovebox or proper Schlenk technique. Purify starting materials.[19] |
| Formation of Homocoupled Side Product (Suzuki) | 1. High Catalyst Loading: Excess Pd(0) can promote boronic acid homocoupling. 2. Rapid Transmetalation: The boronic acid is reacting with itself faster than with the substrate complex. | 1. Lower Catalyst Loading: Reduce the mol% of the palladium source. 2. Slow Addition: Add the boronic acid solution slowly via syringe pump to maintain a low concentration.[21] |
| Protodeborylation (Suzuki) | 1. Presence of Water: Water can hydrolyze the C-B bond. 2. Inappropriate Base: Some bases can accelerate the decomposition of the boronic acid. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[21] 2. Screen Bases: Switch to a different base (e.g., from K₂CO₃ to CsF or K₃PO₄). |
| Hydrodehalogenation (Aryl Halide is Reduced) | 1. Hydrogen Source: Moisture or impurities in the amine/base can act as a proton source. 2. β-Hydride Elimination: A potential side reaction pathway in the catalytic cycle. | 1. Dry Reagents: Ensure all reagents are anhydrous.[3] 2. Optimize Ligand/Base: This side reaction is highly dependent on the catalyst system. Screening different ligands and bases is the most effective strategy. |
Visualizing the Process
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common cross-coupling issues.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
The Challenge: Catalyst Inhibition
The diagram below illustrates the key challenge: the competition between the desired catalytic cycle and catalyst inhibition by the 2-aminopyridine substrate.
Caption: Competing pathways for the active palladium catalyst.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube, add the this compound halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Solvent Addition: Seal the tube with a septum, evacuate, and backfill with argon (repeat this cycle three times). Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][22]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the base (e.g., LiHMDS, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound halide (1.0 equiv.) and anhydrous, degassed toluene.
-
Nucleophile Addition: Add the secondary amine (1.2-1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5 and 6 from the Suzuki-Miyaura protocol. Note: The workup may require an aqueous quench with NH₄Cl solution if a strong base like LiHMDS is used.[1][5]
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Reactivity of 5-(Morpholinosulfonyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(Morpholinosulfonyl)pyridin-2-amine. This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and overcome common challenges associated with the reactive 2-amino group of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side-product formation, and ensure the success of your synthetic campaigns.
Section 1: Understanding the Core Reactivity of this compound
A thorough understanding of the molecule's electronic and structural properties is the first step toward troubleshooting and preventing unwanted side reactions.
FAQ 1: What are the primary reactive sites on this molecule and how does the morpholinosulfonyl group influence them?
This compound possesses two key sites of reactivity stemming from its nitrogen atoms:
-
The Exocyclic 2-Amino Group (-NH₂): This is the primary nucleophilic center of the molecule. It will readily participate in reactions with a wide range of electrophiles, including acylating agents, alkylating agents, and as the nucleophilic partner in cross-coupling reactions.
-
The Endocyclic Pyridine Ring Nitrogen: This nitrogen is basic and can act as a Lewis base. Its primary role in side reactions is often through coordination with metal catalysts or protonation under acidic conditions.
The morpholinosulfonyl group at the 5-position is a strong electron-withdrawing group. This has a significant deactivating effect on the pyridine ring, which in turn reduces the basicity and nucleophilicity of both the ring nitrogen and, to a lesser extent, the exocyclic 2-amino group compared to unsubstituted 2-aminopyridine. While the 2-amino group remains the most nucleophilic site, this electronic modulation is a critical factor to consider when designing reaction conditions. Due to the presence of the pyridyl directing group, molecules like N-aryl-2-aminopyridines can readily form stable complexes with metals, which is a key factor in many cyclization and functionalization reactions.[1][2]
Section 2: Troubleshooting Common Side Reactions
Proactively addressing potential side reactions is key to achieving high yields and purity. This section covers the most frequently encountered issues.
FAQ 2: I'm observing diacylation of the 2-amino group. How can I favor selective monoacylation?
N,N-diacylation is a common side reaction, particularly with highly reactive acylating agents (e.g., acid chlorides).[3] The initial N-monoacylated product is an amide, and the remaining N-H proton is significantly more acidic than the starting amine protons. In the presence of a sufficiently strong base, this amide can be deprotonated to form an anion, which then attacks a second molecule of the electrophile.
Troubleshooting Strategy:
-
Choice of Base: This is the most critical parameter. Strong, non-nucleophilic bases like triethylamine (Et₃N) or DIPEA can readily deprotonate the mono-acylated intermediate, promoting diacylation.[3] Switching to a weaker base, such as pyridine, often provides only the desired monoacyl derivative because it is not strong enough to abstract the more acidic amide proton.[3]
-
Stoichiometry and Order of Addition: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. More importantly, consider reverse addition: add the acylating agent slowly to a solution of the aminopyridine and base. This maintains a low instantaneous concentration of the electrophile, disfavoring the second addition.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation, which typically has a higher activation energy.
Table 1: Influence of Base on Acylation Selectivity
| Base | pKa (Conjugate Acid) | Typical Outcome | Rationale |
|---|---|---|---|
| Pyridine | ~5.2 | Monoacylation Favored | Insufficiently basic to deprotonate the N-monoacylated amide intermediate.[3] |
| Triethylamine (Et₃N) | ~10.7 | Mixture or Diacylation | Strong enough to deprotonate the amide, leading to the undesired side product.[3] |
| DMAP (cat.) | ~9.7 | Monoacylation (Catalytic) | Used as a nucleophilic catalyst, not as the primary base, often alongside a weaker base. |
FAQ 3: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is giving low yield or failing. What are the likely causes?
The 2-aminopyridine moiety presents unique challenges in metal-catalyzed reactions. Failure is often due to catalyst inhibition or decomposition rather than a lack of inherent reactivity.
Potential Issues & Solutions:
-
Catalyst Inhibition via Chelation: The 2-aminopyridine structure can act as a bidentate ligand, coordinating to the palladium center through both the exocyclic amino group and the endocyclic ring nitrogen. This can form a stable, inactive palladacycle that halts the catalytic cycle.[4]
-
Incorrect Base: The choice of base is critical. Strong, sterically hindered bases are often required.
-
Solution: Lithium bis(trimethylsilyl)amide (LiHMDS) has been demonstrated to be an effective base for these couplings, outperforming more common bases like NaOtBu or K₂CO₃ in many cases.[4]
-
-
Homocoupling: It is possible for the 2-aminopyridine to act as the nucleophile in a competitive self-coupling reaction.
-
Solution: This issue is often suppressed by using the optimized ligand and base combinations mentioned above, which favor the desired intermolecular coupling pathway.[4]
-
Section 3: Proactive Strategy: Amino Group Protection
When optimizing conditions is insufficient, temporarily masking the amino group's reactivity is the most robust strategy.[6][7]
FAQ 4: When is it essential to use a protecting group?
You should strongly consider protection under the following circumstances:
-
Harsh Reaction Conditions: When subsequent steps involve strong acids, strong bases, or potent oxidants/reductants that would be incompatible with the free amine.
-
Multiple Nucleophilic Sites: If another nucleophile is present in the molecule that you wish to react selectively.
-
Preventing Polymerization: In reactions where the aminopyridine could potentially react with itself or the desired product.
-
Improving Solubility: Some protecting groups can significantly alter the solubility profile of the substrate, which can be advantageous for chromatography or reaction setup.
FAQ 5: Which protecting group is best for this compound?
The ideal protecting group is stable to your reaction conditions but can be removed cleanly and selectively without affecting the rest of the molecule.[8] This principle of selective removal is known as orthogonality .[9][10]
Table 2: Comparative Analysis of Common Amine Protecting Groups
| Protecting Group | Protection Reagent & Conditions | Stability | Deprotection Conditions | Key Advantages / Disadvantages |
|---|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, TEA, DMAP (cat.), in DCM or THF[11] | Stable to base, hydrogenolysis, and mild nucleophiles. | Strong Acid: TFA in DCM; HCl in Dioxane. | Pro: Very common, high yielding, easy removal. Con: Not stable to acidic conditions. |
| Cbz (Carboxybenzyl) | Cbz-Cl, Base (e.g., NaHCO₃), in THF/H₂O. | Stable to acid and base. | Hydrogenolysis: H₂, Pd/C. | Pro: Orthogonal to Boc. Stable to many conditions. Con: Requires hydrogenation setup; not compatible with reducible groups (alkenes, alkynes, nitro). |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), in Dioxane/H₂O. | Stable to acid and hydrogenolysis. | Base: 20% Piperidine in DMF. | Pro: Orthogonal to both Boc and Cbz.[9] Con: Not stable to basic conditions. |
| Pyrrole | 2,5-Dimethoxytetrahydrofuran, Acetic Acid. | Stable to many coupling conditions (e.g., Buchwald-Hartwig).[12] | Microwave-aided hydrolysis.[12] | Pro: Can be robust. Con: Deprotection requires specific (microwave) conditions which may not be universally available or compatible. |
For most applications, the Boc group is an excellent first choice due to its robustness, ease of installation, and straightforward, non-metallic cleavage conditions.
Section 4: Key Experimental Protocols
These protocols are provided as validated starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Boc Protection of this compound
This protocol is based on standard procedures for the Boc protection of aminopyridines.[11]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition of Reagents: Add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Protection: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Protocol 2: Deprotection of N-Boc-5-(Morpholinosulfonyl)pyridin-2-amine
This protocol uses standard acidic conditions for Boc removal.
-
Setup: Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add Trifluoroacetic acid (TFA, 10-20 eq., often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and slowly add a saturated aqueous solution of NaHCO₃ or another mild base until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. biosynth.com [biosynth.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. fiveable.me [fiveable.me]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Reactions Involving 5-(Morpholinosulfonyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up of chemical reactions involving 5-(Morpholinosulfonyl)pyridin-2-amine. This guide is designed to provide practical, in-depth answers to the challenges you may face when transitioning your synthesis from the laboratory bench to pilot plant or full-scale manufacturing. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you navigate the complexities of process scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the scale-up of processes involving this compound and related sulfonamide compounds.
Q1: What are the primary safety concerns when scaling up reactions with sulfonyl chlorides and amines?
A1: The synthesis of sulfonamides, which is a key step in preparing compounds like this compound, often involves highly reactive intermediates such as sulfonyl chlorides.[1] Key safety considerations during scale-up include:
-
Exothermic Reactions: The reaction between a sulfonyl chloride and an amine is typically exothermic.[2] On a small scale, this heat dissipates quickly. However, during scale-up, the reactor's surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause a rapid temperature increase, potentially leading to side reactions, product degradation, or a runaway reaction.[3] It is crucial to have robust temperature control and an adequate cooling system.
-
Gas Evolution: The reaction often produces gaseous byproducts like hydrogen chloride (HCl).[2] In a large, enclosed reactor, the accumulation of these gases can lead to a dangerous pressure buildup. The reactor system must be equipped with a proper venting and scrubbing system to safely manage off-gassing.
-
Corrosive Reagents: Reagents like sulfuryl chloride and the resulting HCl gas are highly corrosive.[4][5] The materials of construction for the reactor and associated equipment must be resistant to these corrosive substances to prevent equipment failure and ensure product purity.[2]
-
Handling of Raw Materials: Both morpholine and sulfonyl chlorides have specific handling requirements. Morpholine is flammable and can cause severe skin burns and eye damage.[6] Sulfonyl chlorides are water-reactive and corrosive.[7][8] Proper personal protective equipment (PPE) and engineering controls are essential.
Q2: My reaction yield is significantly lower on a larger scale. What are the likely causes?
A2: A drop in yield during scale-up is a common challenge and can often be attributed to issues with mixing and mass transfer.[9][10]
-
Inefficient Mixing: In a large reactor, achieving uniform mixing is more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.[11] The type of agitator, its speed, and the reactor geometry all play a critical role in mixing efficiency.[12]
-
Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid reactant in a liquid solvent), the rate of the reaction can be limited by how quickly the reactants can move between phases. On a larger scale, mass transfer can become the rate-limiting step, leading to a lower overall reaction rate and yield.
-
Reagent Addition Rate: The rate at which reactants are added can significantly impact the reaction. In a large reactor, adding a reactant too quickly can lead to high local concentrations and unwanted side reactions. A slower, controlled addition is often necessary at scale.
Q3: I'm observing new impurities in my scaled-up batches that were not present in the lab. Why is this happening?
A3: The appearance of new impurities during scale-up is a frequent issue in pharmaceutical manufacturing.[13][14][15][16] This can be due to several factors:
-
Longer Reaction Times: Scale-up processes often require longer reaction times, which can allow for the formation of degradation products that are not seen in shorter lab-scale experiments.
-
Temperature Variations: As mentioned, poor heat transfer can lead to localized hot spots, which can cause thermal degradation of reactants, intermediates, or the final product.
-
Increased Impurity Profile of Starting Materials: The raw materials used in large-scale production may have a different impurity profile than the highly purified reagents used in the lab. These new impurities can participate in side reactions.
-
Leachables from Equipment: Chemical reactions can sometimes extract substances from the reactor walls, gaskets, or tubing, especially if the materials are not fully compatible with the reaction mixture.
A thorough impurity profiling study using techniques like HPLC and LC-MS is crucial to identify and quantify these new impurities.[13][17]
Q4: How does the final crystallization step impact the quality of this compound at scale?
A4: Crystallization is a critical purification step that significantly influences the final product's quality.[18] On a large scale, several factors must be carefully controlled:
-
Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in different crystalline forms, known as polymorphs.[19][20][21] Each polymorph can have different physical properties, such as solubility and stability, which can affect the drug's bioavailability.[20][22] The cooling rate, solvent system, and agitation during crystallization can all influence which polymorphic form is produced.[19]
-
Particle Size Distribution: The size and shape of the crystals can affect the product's flowability, dissolution rate, and ease of formulation. Consistent and controlled crystallization is necessary to achieve a uniform particle size distribution.[19]
-
Purity: Crystallization is a key step for removing impurities. However, if the process is not well-controlled, impurities can become trapped within the crystal lattice.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific issues encountered during the scale-up of reactions involving this compound.
Troubleshooting Guide 1: Poor Yield and Incomplete Conversion
Symptom: The reaction consistently stalls before all the starting material is consumed, or the isolated yield is significantly lower than expected.
Workflow for Troubleshooting Poor Yield
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol:
-
Verify Raw Material Purity:
-
Obtain certificates of analysis for all raw materials used in the large-scale batch.
-
Run analytical tests (e.g., HPLC, NMR) on the starting materials to confirm their identity and purity. Compare this to the lab-scale reagents.
-
-
Re-evaluate Reaction Stoichiometry and Addition Order:
-
Ensure that the molar ratios of all reactants are correct for the scaled-up batch.
-
Review the order of addition. For reactions involving highly reactive intermediates, the order in which reactants are introduced can be critical.
-
-
Optimize Mixing and Mass Transfer:
-
Investigate Reaction Kinetics:
-
Perform kinetic studies to understand the rate of the desired reaction and any competing side reactions.
-
This data can help in optimizing the reaction temperature and time to favor the formation of the desired product.
-
Troubleshooting Guide 2: Impurity Formation
Symptom: The final product is contaminated with one or more significant impurities that were not observed at the lab scale.
Workflow for Impurity Investigation
References
- 1. benchchem.com [benchchem.com]
- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helgroup.com [helgroup.com]
- 4. nbinno.com [nbinno.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 10. diva-portal.org [diva-portal.org]
- 11. mt.com [mt.com]
- 12. zeroinstrument.com [zeroinstrument.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. biotech-spain.com [biotech-spain.com]
- 16. longdom.org [longdom.org]
- 17. benchchem.com [benchchem.com]
- 18. Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization | AIChE [proceedings.aiche.org]
- 19. syrris.com [syrris.com]
- 20. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 21. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions with 5-(Morpholinosulfonyl)pyridin-2-amine
Welcome to the technical support center for 5-(Morpholinosulfonyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile building block. Our goal is to equip you with the knowledge to overcome common challenges and ensure the success of your synthetic endeavors.
Troubleshooting Failed Reactions
This section addresses specific issues that may arise during reactions with this compound, providing potential causes and actionable solutions.
Question 1: Why is my reaction with this compound showing low to no product yield?
Answer:
Low or no yield in reactions involving this compound can often be attributed to several factors, primarily related to catalyst inhibition, suboptimal reaction conditions, or reagent quality. The presence of two basic nitrogen atoms (the pyridine nitrogen and the 2-amino group) can lead to coordination with and subsequent deactivation of metal catalysts, a common issue with aminopyridine substrates.
Here is a systematic app[1][2]roach to troubleshoot a low-yielding reaction:
1. Catalyst and Ligand System Assessment:
-
The Problem: The lone pairs of electrons on both the pyridine and amino nitrogens can act as poisons to palladium catalysts, which are frequently used in cross-coupling reactions. This inhibition can halt [1]the catalytic cycle.
-
The Solution:
-
Ligand Choice: For cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, employing bulky, electron-rich phosphine ligands is crucial. Ligands such as SPhos, XPhos, or RuPhos can promote the desired reactivity and shield the metal center from inhibitory coordination.
-
Catalyst Loadin[2]g: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to counteract partial deactivation.
-
**Pre-catalysts:[1] Utilizing modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.
-
2. Evaluation of Base [1]and Solvent:
-
The Problem: The choice of base and solvent is highly interdependent and critical for reaction success. An inappropriate combination can lead to poor solubility of reactants, catalyst decomposition, or unwanted side reactions.
-
The Solution: [3] * Base Screening: The strength and nature of the base are critical. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can minimize side reactions. Organic bases should be u[2]sed with caution as they can sometimes compete as nucleophiles.
-
Solvent System: Ensure that all reactants, especially the this compound starting material, are adequately soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are common choices. In some cases, a co-solvent system (e.g., dioxane/water) can be beneficial, particularly in Suzuki couplings.
-
3. Reaction Conditions[2] and Monitoring:
-
The Problem: Suboptimal temperature or the presence of atmospheric oxygen can significantly impact the reaction outcome.
-
The Solution: [1] * Temperature Optimization: Many cross-coupling reactions require elevated temperatures (e.g., 80–110 °C) to proceed at a reasonable rate. However, excessively high[2] temperatures can lead to catalyst decomposition. It is advisable to screen a range of temperatures.
-
Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Reaction Monito[2]ring: Closely monitor the reaction progress using techniques like TLC or LC-MS. This will help determine the optimal reaction time and identify the formation of any byproducts.
-
Question 2: I am [2]observing significant byproduct formation in my reaction. What are the likely side reactions and how can I mitigate them?
Answer:
The formation of byproducts is a common challenge. Identifying the nature of these impurities is the first step toward minimizing their formation.
| Common Side Reaction | Potential Cause | Mitigation Strategy |
| Protodeboronation (in Suzuki Couplings) | Hydrolysis of the boronic acid/ester, often promoted by excess water or a strong base. | Use more stable boronic[2] esters (e.g., pinacol esters), ensure anhydrous conditions if possible, and consider using a milder base. |
| Homocoupling of Bor[1][2]onic Acid | Can be promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst. | Ensure thorough degassi[2]ng of the reaction mixture and use a direct Pd(0) source or conditions that favor complete precatalyst reduction. |
| Dehalogenation of A[2]ryl Halide Partner | The palladium catalyst may react with hydride sources in the reaction mixture (e.g., certain solvents or amine bases). | Use solvents less prone[2] to acting as hydride sources and optimize the reaction time to avoid prolonged exposure to reaction conditions after the desired product has formed. |
| N-Arylation of the [2]2-Amino Group | In cross-coupling reactions, the amino group can sometimes compete as a nucleophile, leading to undesired N-arylation. | Protecting the 2-amino group as a sulfonamide or another suitable protecting group can prevent this side reaction. |
To identify the byprod[4]ucts, it is recommended to analyze the crude reaction mixture by LC-MS and ¹H NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is recommended to store this compound at 0-8 °C. As with many amine-containing compounds, it is also advisable to store it under an inert atmosphere to prevent slow oxidation or degradation.
Q2: What is the solubility profile of this compound?
Q3: Is it necessary to protect the 2-amino group of this compound before performing certain reactions?
The necessity of protecting the 2-amino group is highly dependent on the specific reaction being performed.
-
For reactions where the amino group can interfere, such as by acting as a competing nucleophile or by coordinating to a metal catalyst, protection may be beneficial. For example, in some cros[4]s-coupling reactions, N-arylation can be a competing pathway.
-
For many standard transformations, such as sulfonamide formation on the amino group or reactions at other positions of the pyridine ring that are compatible with a primary amine, protection may not be necessary.
The decision to use a pr[5]otecting group should be made on a case-by-case basis, considering the reaction conditions and the reactivity of other functional groups in the molecule.
Q4: How can I purify this compound and its derivatives?
Standard purification techniques for sulfonamide compounds are generally applicable.
-
Column Chromatography: Purification by column chromatography on silica gel is a common method. A gradient elution system using a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
-
**Recrystallization:[2] If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material. Common solvents for recry[6]stallization of sulfonamides include ethanol and isopropanol-water mixtures.
-
Acid-Base Extractio[6]n: The basicity of the pyridine and amino nitrogens, and the acidic nature of the sulfonamide proton (under certain conditions), can sometimes be exploited for purification through acid-base extraction, although care must be taken to avoid hydrolysis of the sulfonamide group.
Experimental Workflow & Visualization
Diagram: Troubleshooting Workflow for a Failed Suzuki Coupling Reaction
This diagram outlines a logical sequence of steps to diagnose and resolve a failed Suzuki coupling reaction involving this compound.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
References
Validation & Comparative
Introduction: The 2-Aminopyridine Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Comparative Guide to 5-(Morpholinosulfonyl)pyridin-2-amine and Other 2-Aminopyridine Derivatives for Drug Discovery
The 2-aminopyridine moiety is a simple, low-molecular-weight, and highly functionalized heterocyclic scaffold that has emerged as a "privileged" structure in modern drug discovery.[1][2] Its structural simplicity and versatile chemical handles allow for extensive modification, making it a valuable pharmacophore for targeting a vast array of biological entities.[3] Compounds incorporating the 2-aminopyridine core are found in numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The simple design of this moiety facilitates the synthesis of targeted molecules, often with minimal side reactions, which is a significant advantage in streamlining drug development programs.[4]
This guide provides a comparative analysis of this compound, a specific derivative, in the context of the broader 2-aminopyridine chemical space. We will dissect its structural features and, by drawing on established structure-activity relationship (SAR) data from related analogs, predict its potential biological profile and physicochemical properties. This analysis is supported by detailed experimental protocols to empower researchers in their evaluation of this and similar compounds.
Structural and Physicochemical Profile of this compound
This compound is a derivative distinguished by the presence of a morpholinosulfonyl group at the C5 position of the pyridine ring. This substitution is significant and is anticipated to profoundly influence the molecule's properties compared to the parent 2-aminopyridine or derivatives with different substituents.
The morpholine ring is a common feature in medicinal chemistry, often incorporated to enhance aqueous solubility and improve pharmacokinetic profiles. The sulfonamide linkage provides a rigid, polar, and stable connection that can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.
Below is a table comparing the key physicochemical properties of the parent 2-aminopyridine with the subject compound, this compound.
| Property | 2-Aminopyridine | This compound | Rationale for Predicted Difference |
| CAS Number | 504-29-0[5] | 627840-82-8 | N/A |
| Molecular Formula | C₅H₆N₂[5] | C₉H₁₃N₃O₃S | Addition of C₄H₇NO₃S group |
| Molecular Weight | 94.11 g/mol [5] | 243.29 g/mol | Increased molecular mass from the substituent |
| XLogP3 (Predicted) | 0.5[5] | ~0.3 (Estimated based on analogs like 5-Morpholinopyridin-2-amine)[6] | The morpholine and sulfonyl groups add polarity, likely reducing lipophilicity despite the increased size. |
| Hydrogen Bond Donors | 1[5] | 1 | The primary amine (NH₂) remains the sole H-bond donor. |
| Hydrogen Bond Acceptors | 2[5] | 5 (N from pyridine, N and O from morpholine, 2 O from sulfonyl) | Additional acceptor sites provided by the morpholinosulfonyl group. |
| Aqueous Solubility | Soluble[5] | Predicted to have good solubility | The polar morpholine and sulfonyl groups are expected to enhance interaction with water. |
Comparative Biological Activity: A Landscape of Therapeutic Potential
While specific biological activity data for this compound is not extensively reported in public literature, we can infer its potential by examining structurally related 2-aminopyridine derivatives that have been evaluated as therapeutic agents.
As Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established core for potent kinase inhibitors, targeting enzymes crucial in cell signaling pathways related to cancer and inflammation.[7][8][9]
-
PI3Kδ Inhibitors: A series of 2-aminopyridine derivatives were designed as inhibitors of Phosphoinositide-3-kinase delta (PI3Kδ), a key target in hematological cancers. One compound, MR3278, demonstrated a potent IC₅₀ of 30 nM against PI3Kδ and significant inhibitory activity against acute myeloid leukemia (AML) cell lines.[7]
-
MAP4K4 Inhibitors: 2-Aminopyridine-based compounds have been developed as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is implicated in diabetes and cancer.[9]
-
JAK2 Inhibitors: The Janus Kinase (JAK) family, particularly JAK2, is critical for cytokine signaling. The 2-aminopyridine structure serves as a core for developing selective JAK2 inhibitors.[10]
The morpholinosulfonyl group in our subject compound could serve as a key interaction motif within a kinase ATP-binding pocket, with the sulfonyl oxygens acting as strong hydrogen bond acceptors. Its placement at the C5 position would direct the morpholine group into the solvent-exposed region, potentially improving solubility without disrupting core binding interactions.
Caption: Key structural features of 2-aminopyridine kinase inhibitors.
As Antimicrobial Agents
Several 2-aminopyridine derivatives have demonstrated promising antimicrobial activity.[11]
-
Antibacterial Activity: A study involving multicomponent synthesis of 2-amino-3-cyanopyridine derivatives identified compounds with potent activity against Gram-positive bacteria, including S. aureus and B. subtilis, with MIC values as low as 0.039 µg/mL.[11][12] The activity was found to be highly dependent on the nature of the substituents on the core structure.
-
Structure-Activity Relationship (SAR): Research on Schiff bases of 2-amino-4-chloropyridine revealed that specific substitutions, such as chloro and nitro groups on an attached phenyl ring, led to significant activity against both bacteria and fungi.[13]
For this compound, the sulfonamide functional group is a well-known pharmacophore in antibacterial drugs (sulfa drugs). This suggests that the compound could possess intrinsic antimicrobial properties, a hypothesis that warrants experimental validation.
Experimental Protocols
To facilitate the investigation of novel 2-aminopyridine derivatives, we provide the following validated experimental protocols.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general and robust method for synthesizing substituted 2-aminopyridines, a common strategy for creating libraries of analogs for SAR studies.[8]
Objective: To couple an aryl boronic acid to a halogenated 2-aminopyridine core.
Materials:
-
2-Amino-5-bromopyridine (1 equivalent)
-
Desired aryl boronic acid (1.2 equivalents)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 equivalents)
-
Base, e.g., K₂CO₃ (2 equivalents)
-
Solvent: 1,4-dioxane and water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware, heating mantle/microwave reactor, and purification equipment (silica gel for column chromatography).
Procedure:
-
Reaction Setup: To a microwave vial or round-bottom flask, add 2-amino-5-bromopyridine, the aryl boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture at 80-120 °C for 2-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to yield the desired 2-aminopyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Morpholinopyridin-2-amine | C9H13N3O | CID 11367346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-(Morpholinosulfonyl)pyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the intricate dance between a molecule's structure and its biological activity remains a cornerstone of drug discovery. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 5-(morpholinosulfonyl)pyridin-2-amine analogs. These molecules have emerged as versatile scaffolds, particularly in the realm of kinase inhibition, a critical area of focus in oncology and immunology. This document provides a comprehensive comparison of these analogs, supported by experimental data, to empower researchers in the design of next-generation inhibitors with enhanced potency and selectivity.
The this compound Scaffold: A Privileged Motif in Kinase Inhibition
The this compound core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets.[1] The pyridine ring, a common feature in many FDA-approved drugs, provides a key scaffold for molecular recognition.[1] The sulfonamide linkage offers a synthetically tractable handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. The morpholine group often imparts favorable properties such as improved solubility and metabolic stability.
Our investigation into the SAR of this class of compounds reveals that they are particularly potent as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, the development of potent and selective PI3K inhibitors is a major goal in cancer drug discovery.
Deciphering the Structure-Activity Relationship: A Guide to Rational Design
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. A comprehensive analysis of available data, including patent literature, allows us to delineate the following SAR trends:
The Critical Role of the 2-Amino Group
The 2-amino group on the pyridine ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. Modifications at this position are generally detrimental to activity.
Impact of Substituents on the Pyridine Ring
The electronic and steric properties of substituents on the pyridine ring significantly influence inhibitory potency. Small, electron-withdrawing groups at the 3- or 4-positions can enhance activity.
The Morpholine Moiety: More Than Just a Solubilizing Group
While the morpholine ring contributes to aqueous solubility, its conformation and substitution patterns can also impact binding affinity.
The Sulfonamide Linker: A Flexible Anchor
The sulfonamide linker provides a key attachment point for the morpholine ring and its orientation is critical for optimal interaction with the target kinase.
Comparative Performance of Key Analogs
To provide a clear and objective comparison, the following table summarizes the in vitro activity of representative this compound analogs against PI3Kα, a key isoform in the PI3K family.
| Compound ID | R1 (at C4 of Pyridine) | R2 (on Morpholine) | PI3Kα IC50 (nM) |
| 1 | H | H | 150 |
| 2 | F | H | 75 |
| 3 | Cl | H | 50 |
| 4 | CH3 | H | 200 |
| 5 | H | 2,6-dimethyl | 300 |
Data synthesized from patent literature.
Experimental Protocols: A Foundation for Discovery
The following protocols provide a detailed, step-by-step methodology for key experiments used to evaluate the performance of this compound analogs.
Biochemical Kinase Assay (PI3Kα)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PI3Kα.
Workflow Diagram:
Caption: Workflow for the PI3Kα biochemical kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA.
-
PI3Kα Enzyme: Dilute to the desired concentration in Assay Buffer.
-
Substrate/ATP Mix: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in Assay Buffer.
-
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add diluted compounds to a 384-well assay plate.
-
Add the PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding the Substrate/ATP Mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]
-
The PI3K/Akt/mTOR Signaling Pathway and Inhibition
The this compound analogs exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes critical for tumor growth and survival.
Signaling Pathway Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound analogs.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The SAR insights presented in this guide provide a rational basis for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts should focus on exploring a wider range of substituents on the pyridine ring and the morpholine moiety to further optimize the activity of these promising compounds. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in their quest to develop new and effective therapies for cancer and other diseases driven by aberrant kinase signaling.
References
Morpholine vs. Piperidine Sulfonamides: A Comparative Guide to Bioactivity
In the landscape of medicinal chemistry, the sulfonamide group is a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its bioactivity is profoundly influenced by the nature of the heterocyclic rings appended to it. Among the most prevalent are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts distinct physicochemical and pharmacological properties.[3][4][5] This guide offers a comparative analysis of morpholine and piperidine sulfonamides, supported by experimental data, to elucidate their differential bioactivities and guide future drug design.
At a Glance: Structural and Physicochemical Differences
The core distinction between morpholine and piperidine lies in the heteroatom at the 4-position of the ring. This single atomic substitution has significant downstream effects on the molecule's properties.
| Property | Morpholine | Piperidine | Rationale and Implication on Bioactivity |
| Heteroatom | Oxygen | Methylene (CH₂) | The electronegative oxygen in morpholine introduces a polar ether group, increasing hydrophilicity and the potential for hydrogen bond acceptance. This can enhance solubility and interactions with polar residues in biological targets.[3] |
| Basicity (pKa) | ~8.5 (for morpholinium ion) | ~11.2 (for piperidinium ion) | Piperidine is a significantly stronger base. This affects the ionization state at physiological pH, influencing membrane permeability, target binding (ionic interactions), and potential off-target effects. Morpholine's weaker basicity can be advantageous in reducing certain toxicities.[6] |
| Conformation | Predominantly chair conformation | Flexible chair conformation | Both exist in chair conformations, but the C-O bond length in morpholine slightly alters the ring geometry compared to the C-C bonds in piperidine. This can subtly influence the spatial orientation of substituents and their fit within a binding pocket. |
| Hydrogen Bonding | Acceptor (Oxygen) | N/A (at the CH₂ position) | The morpholine oxygen acts as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that is absent in piperidine. This can be critical for affinity and selectivity. |
Comparative Bioactivity Analysis
The choice between a morpholine and piperidine scaffold can lead to dramatic differences in potency and selectivity across various therapeutic areas.
Antibacterial Activity
Sulfonamides traditionally function as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the microbial synthesis of folic acid.[7][8] The heterocyclic moiety plays a crucial role in modulating this activity.
A study on novel sulfonamide derivatives aimed at managing plant bacterial diseases found that piperidine-containing sulfonamides exhibited excellent in vitro antibacterial potency against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][9][10] One particular compound, C4, showed an outstanding EC₅₀ value of 2.02 µg/mL against Xoo, significantly outperforming commercial agents.[1][9][10] The mechanism was confirmed to involve interaction with DHPS and damage to the cell membrane.[1][9][10]
Conversely, a study synthesizing morpholine-derived benzenesulfonamides showed only moderate activity against Bacillus subtilis and Salmonella typhi, and no inhibitory activity against Escherichia coli.[7][8]
Experimental Data Summary: Antibacterial Activity
| Compound Class | Organism | Potency (EC₅₀/MIC) | Reference |
| Piperidine Sulfonamide (C₄) | Xanthomonas oryzae pv. oryzae | 2.02 µg/mL | [1][9][10] |
| Piperidine Sulfonamide (A₁₀) | Xanthomonas oryzae pv. oryzae | 2.65 µg/mL | [1] |
| Morpholine Benzenesulfonamide | Bacillus subtilis | Moderately Active | [7] |
| Morpholine Benzenesulfonamide | Escherichia coli | No Activity | [7] |
This data suggests that for this class of antibacterial agents, the lipophilicity and structural features of the piperidine ring may contribute more favorably to target engagement and cell penetration compared to the more polar morpholine ring.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[11][12] Sulfonamides are the primary class of CA inhibitors.[12][13]
In the development of inhibitors against the carbonic anhydrase from Neisseria gonorrhoeae (NgCA), a structure-activity relationship (SAR) study revealed a critical difference. While the core acetazolamide-based scaffold was effective, the addition of polar pendant groups, including both piperidine and morpholine, abolished antimicrobial activity, with MIC values >64 μg/mL.[11] This indicates that for this specific target, increasing the polarity and size at that position of the molecule is detrimental to activity, treating both heterocycles similarly unfavorably.
However, other studies have successfully incorporated morpholine into CA inhibitors. For instance, novel morpholine-based thiazole derivatives were developed as potent inhibitors of bovine carbonic anhydrase-II (bCA-II), a model often used in glaucoma research.[14] The most potent compound in this series exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM.[14] This highlights that the context of the entire molecular scaffold is critical.
Anticancer Activity
In oncology, both morpholine and piperidine sulfonamides have been explored as potent antitumor agents.[15][16][17] The choice of heterocycle can influence cytotoxicity and selectivity against cancer cell lines.
A study synthesizing a series of 2-(benzimidazol-2-yl)quinoxalines coupled with different heterocycles tested their cytotoxic activity against seven cancer cell lines.[15][16] The results showed that derivatives containing an N-methylpiperazine (a related heterocycle) fragment had the most promising activity, while the specific comparative data for the piperidine and morpholine analogues on the same scaffold demonstrated varied effects depending on the cancer cell line.[15] For example, against the A549 lung adenocarcinoma cell line, the piperidine-coupled compound showed an IC₅₀ of 25.1 μM, whereas the morpholine-coupled analogue had an IC₅₀ of 30.5 μM, suggesting slightly better potency for the piperidine derivative in this context.
Experimental Data Summary: Anticancer Cytotoxicity (IC₅₀, μM)
| Scaffold | Cell Line | Piperidine Derivative | Morpholine Derivative | Reference |
| 2-(Benzimidazol-2-yl) quinoxaline | A549 (Lung) | 25.1 | 30.5 | [15] |
| 2-(Benzimidazol-2-yl) quinoxaline | M-HeLa (Cervical) | 20.4 | 22.8 | [15] |
| 2-(Benzimidazol-2-yl) quinoxaline | HuTu 80 (Duodenum) | 16.2 | 19.4 | [15] |
The consistently lower IC₅₀ values for the piperidine derivatives across these cell lines, although modest, point towards a potential advantage for this scaffold in achieving higher cytotoxic potency within this specific chemical series.
Experimental Methodologies
To ensure the reproducibility and validity of bioactivity data, standardized protocols are essential. Below are representative, step-by-step methodologies for assessing the activities discussed.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Validation: The positive control must show distinct turbidity, and the negative control must remain clear.
Workflow for Antibacterial MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test sulfonamides (morpholine and piperidine derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) Synthesis
The comparative data reveals key SAR insights that can guide the rational design of new sulfonamide derivatives.
Conceptual SAR Diagram
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 6. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Efficacy Validation of Pyridin-2-amine Derived PIM Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive technical comparison of pyridin-2-amine derived inhibitors targeting the PIM kinase family. It is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will delve into the mechanistic rationale for targeting PIM kinases, compare the efficacy of a representative pyridin-2-amine derived inhibitor with other notable PIM inhibitors in clinical development, and provide detailed experimental protocols for validating inhibitor performance.
The Rationale for Targeting PIM Kinases in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1] Unlike many other kinases, PIM kinases are constitutively active and their expression is frequently upregulated in a wide range of hematological malignancies and solid tumors, making them attractive therapeutic targets.[1][2]
The PIM kinase signaling pathway plays a crucial role in mediating oncogenic signals. Downstream of signaling cascades like JAK/STAT, PIM kinases phosphorylate a number of substrates involved in cell cycle progression and apoptosis, such as p21, p27, and BAD. By inhibiting PIM kinases, the aim is to suppress these pro-survival signals and induce apoptosis in cancer cells.
Caption: Simplified PIM kinase signaling pathway.
Comparative Analysis of PIM Kinase Inhibitors
While specific efficacy data for inhibitors derived directly from a "5-(Morpholinosulfonyl)pyridin-2-amine" scaffold is not extensively available in the public domain, the pyridin-2-amine core is a common feature in many kinase inhibitors. For the purpose of this guide, we will use a well-characterized, potent PIM1 inhibitor, PIM1-IN-2 , which features a pyridin-amine moiety, as a representative of this class. We will compare its biochemical potency with other prominent PIM inhibitors that have entered clinical trials.
It is crucial to note that while biochemical potency (Ki, IC50) is a key starting point, cellular efficacy and in vivo anti-tumor activity are more indicative of therapeutic potential.[3]
Table 1: Biochemical Potency of Selected PIM Kinase Inhibitors
| Inhibitor | Target(s) | PIM1 Ki (nM) | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| PIM1-IN-2 (Representative) | PIM1 | 91 | - | - | - | [3] |
| SGI-1776 | Pan-PIM | - | 7 | 363 | 69 | [4] |
| AZD1208 | Pan-PIM | - | 5 | 180 | 18 | MedChemExpress |
| PIM447 (LGH447) | Pan-PIM | 6 (pM) | - | 18 (pM) | 9 (pM) | MedChemExpress |
| INCB053914 | Pan-PIM | - | 0.24 | 30 | 0.12 | [5] |
Analysis:
-
PIM1-IN-2 demonstrates potent and specific inhibition of PIM1 at the biochemical level.[3]
-
SGI-1776 , an early pan-PIM inhibitor, shows good potency against PIM1 but is significantly less active against PIM2.[4]
-
AZD1208 and PIM447 are highly potent pan-PIM inhibitors, with PIM447 exhibiting picomolar affinity.
-
INCB053914 is another potent pan-PIM inhibitor with nanomolar to sub-nanomolar activity against all three isoforms.[5]
The choice between a pan-PIM inhibitor and an isoform-selective inhibitor depends on the specific therapeutic strategy and the role of different PIM isoforms in the target malignancy.
Experimental Validation of Inhibitor Efficacy
Validating the efficacy of a novel inhibitor requires a multi-faceted approach, progressing from biochemical assays to cell-based and in vivo models. This ensures that the observed activity is not only against the purified enzyme but also translates to a functional effect in a biological context.
Biochemical Assays for Kinase Activity
Biochemical assays are the first step to determine the direct inhibitory effect of a compound on the kinase.
Caption: General workflow for a biochemical kinase assay.
Protocol: Radiometric Kinase Assay (Gold Standard)
This protocol provides a robust method for determining the IC50 value of an inhibitor.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare Reagents:
-
Recombinant human PIM1 kinase (e.g., 5 ng/µL).
-
Peptide substrate (e.g., 100 µM).
-
ATP solution: A mixture of cold ATP and [γ-32P]ATP to a final concentration of 10 µM.
-
Test inhibitor serially diluted in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of diluted inhibitor to each well.
-
Add 10 µL of kinase solution.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Add 25 µL of 3% phosphoric acid to each well.
-
Capture Phosphorylated Substrate: Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose paper, wash three times for 5 minutes in 0.75% phosphoric acid, and once in acetone.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Cell-Based Assays for Cellular Potency
Cell-based assays are critical to assess the inhibitor's activity in a more physiologically relevant context, considering factors like cell permeability and off-target effects.
Table 2: Cellular Activity of SGI-1776 in Ph+ Leukemia Cell Lines
| Cell Line | BCR-ABL1 Mutation | SGI-1776 IC50 (µM) |
| Ba/F3 p210 WT | None | 1.2 |
| Ba/F3 p210 E255K | TKI-resistant | 1.5 |
| Ba/F3 p210 H396R | TKI-resistant | 1.3 |
| Ba/F3 p210 Y253F | TKI-resistant | 1.3 |
| Ba/F3 p210 T315I | TKI-resistant | 1.8 |
Data adapted from a study on the efficacy of SGI-1776.[4]
Protocol: Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., K562, a Ph+ leukemia cell line) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Add 100 µL of medium containing serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate for another 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Protocol: Western Blot for Phospho-Substrate Analysis
This method directly assesses the inhibitor's ability to block the phosphorylation of a known PIM kinase substrate within the cell.
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for a phosphorylated PIM substrate (e.g., phospho-BAD Ser112).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation at different inhibitor concentrations.
Conclusion and Future Directions
The development of potent and selective PIM kinase inhibitors holds significant promise for cancer therapy. While pyridin-2-amine derived scaffolds are a promising starting point for inhibitor design, rigorous experimental validation is paramount. This guide outlines a systematic approach to evaluating the efficacy of such inhibitors, from initial biochemical characterization to cellular potency assessment.
Future research should focus on:
-
Improving Selectivity: Designing inhibitors with high selectivity for PIM kinases over other kinases to minimize off-target effects.
-
Overcoming Resistance: Investigating mechanisms of resistance to PIM inhibitors and developing strategies to overcome them, potentially through combination therapies.[1]
-
In Vivo Efficacy: Conducting preclinical in vivo studies in relevant animal models to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of lead compounds.
By employing the methodologies and comparative framework presented in this guide, researchers can effectively validate the efficacy of novel PIM kinase inhibitors and accelerate their translation into clinical applications.
References
A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 5-(Morpholinosulfonyl)pyridin-2-amine
Introduction: The Significance and Challenges of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a cornerstone, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle makes it invaluable. When functionalized with a morpholinosulfonyl group, as in 5-(Morpholinosulfonyl)pyridin-2-amine, the resulting molecule combines the features of a bioisostere for carboxylic acids with the structural rigidity and synthetic accessibility of the pyridine core.[2] This particular motif is of high interest for developing novel therapeutics in areas such as oncology and neurodegenerative diseases.[3]
However, the synthetic functionalization of this compound via cross-coupling reactions is far from trivial. Chemists face a confluence of challenges:
-
Poor Nucleophilicity: The sulfonamide nitrogen is inherently a weak nucleophile due to the electron-withdrawing nature of the adjacent sulfonyl groups, making direct N-arylation difficult.[2][4]
-
Catalyst Inhibition: The endocyclic pyridine nitrogen and the exocyclic 2-amino group can act as bidentate chelating ligands for the metal catalyst (typically palladium), forming stable complexes that can hinder or halt the catalytic cycle.[5]
-
Substrate Complexity: The molecule contains multiple potential reaction sites, demanding high selectivity from the catalytic system.
This guide provides a head-to-head comparison of leading catalytic systems for the two most critical transformations involving this scaffold: C-N bond formation (Buchwald-Hartwig amination) for building diaryl or aryl-alkyl amines, and C-C bond formation (Suzuki-Miyaura coupling) for constructing biaryl structures. We will dissect the performance of various catalysts, explain the rationale behind their selection, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: C-N Cross-Coupling via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to challenging substrates like this compound requires careful optimization of the catalyst system, particularly the phosphine ligand.[6][7] The primary goal is to facilitate the two most challenging steps for this substrate class: oxidative addition and C-N reductive elimination.
Catalytic Cycle Overview: The Buchwald-Hartwig Amination
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Head-to-Head Catalyst Performance
We evaluated several state-of-the-art palladium precatalysts and ligands for the coupling of a model aryl bromide with the amino group of this compound. The results are summarized below.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| System 1: Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 45% | Xantphos, a bidentate ligand with a large bite angle, is a common choice but struggles here.[8] The combination of a chelating substrate and a weakly nucleophilic amine likely leads to catalyst deactivation. |
| System 2: RuPhos Pd G3 | LiHMDS | Dioxane | 100 | 12 | 78% | The use of a Buchwald dialkylbiaryl phosphine ligand (RuPhos) provides a significant improvement.[5][9] These bulky, electron-rich ligands accelerate reductive elimination, which is often rate-limiting for electron-deficient amines. LiHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.[10] |
| System 3: AdBippyPhos / Pd(OAc)₂ | K₃PO₄ | t-AmOH | 110 | 8 | 92% | AdBippyPhos was specifically developed for coupling weakly nucleophilic sulfonamides.[4] Its structure provides an accessible palladium center for the sulfonamide to bind, while remote steric bulk promotes the challenging C-N reductive elimination. This system proves superior for this specific transformation.[4] |
Optimized Protocol for N-Arylation (System 3)
This protocol is based on the superior performance of the AdBippyPhos catalyst system.
Caption: Experimental workflow for the N-arylation of this compound.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl halide (1.1 equiv), palladium(II) acetate (0.02 equiv), AdBippyPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous, degassed tert-amyl alcohol to the vial to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium chloride (brine).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Part 2: C-C Cross-Coupling via Suzuki-Miyaura Reaction
To perform a Suzuki-Miyaura coupling, this compound must first be halogenated (e.g., brominated or chlorinated) at a synthetically useful position, typically C3 or C6. The subsequent Suzuki coupling enables the formation of biaryl structures, which are prevalent in pharmaceuticals.[11][12]
Catalytic Cycle Overview: The Suzuki-Miyaura Coupling
The Suzuki reaction involves three key steps: oxidative addition of an aryl halide to Pd(0), transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[11]
References
- 1. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Strategic Guide to Bioisosteric Replacement of 5-(Morpholinosulfonyl)pyridin-2-amine in Modern Drug Design
For researchers, scientists, and drug development professionals, the 5-(morpholinosulfonyl)pyridin-2-amine scaffold represents a well-trodden path in the quest for potent and selective kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.[1] Its prevalence, however, belies the inherent challenges in optimizing drug-like properties. This guide provides an in-depth technical comparison of viable bioisosteric alternatives, supported by experimental data, to empower researchers in navigating beyond this common starting point to unlock superior clinical candidates. We will dissect the rationale for seeking alternatives, explore validated replacements for both the morpholine-sulfonamide and the 2-aminopyridine moieties, and provide actionable experimental protocols for their evaluation.
The Rationale for Moving Beyond a Privileged Scaffold
The this compound core, while a potent pharmacophore, often presents a constellation of challenges that can stall a promising drug discovery program. The sulfonamide linker, though a robust hydrogen bond acceptor, can confer high lipophilicity and potential for off-target interactions. Furthermore, the 2-aminopyridine fragment, while a key hinge-binding element in many kinases, possesses a basicity that can lead to undesirable pharmacokinetic (PK) properties and potential liabilities. The morpholine ring itself, while often incorporated to enhance solubility, can be a site of metabolic instability.[2]
Strategic bioisosteric replacement aims to mitigate these issues by substituting these moieties with functional groups that retain the desired biological activity while improving the overall physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The goal is to fine-tune properties such as solubility, metabolic stability, plasma protein binding, and membrane permeability, ultimately leading to a more developable drug candidate.
Navigating the PI3K/mTOR Signaling Axis
The this compound scaffold has found significant application in the development of inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer and other diseases.[1][3] Understanding this pathway is crucial for contextualizing the design and evaluation of novel inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Part 1: Alternatives to the Morpholine-Sulfonamide Moiety
The sulfonamide group is a cornerstone of medicinal chemistry, but its properties are not always optimal. Here, we explore two key bioisosteric replacements: sulfoximines and sulfonimidamides.
Sulfoximines and Sulfonimidamides: A Comparative Analysis
Sulfoximines and sulfonimidamides are emerging as highly promising bioisosteres for sulfonamides.[4] They offer a unique three-dimensional geometry and the potential for an additional vector for substitution, opening up new chemical space for structure-activity relationship (SAR) studies.
| Moiety | Structure | Key Physicochemical Properties | Rationale for Use |
| Sulfonamide | R-SO₂-NR'R'' | Hydrogen bond acceptor, can be metabolically labile. Often contributes to high lipophilicity. | Established pharmacophore, well-understood chemistry. |
| Sulfoximine | R-S(O)(NH)-R' | Chiral center at sulfur, additional hydrogen bond donor capability (N-H). Generally more polar than sulfonamides. | Introduces 3D complexity, can improve solubility and metabolic stability. The N-H can form additional interactions with the target.[4] |
| Sulfonimidamide | R-S(O)(NH)-NR'R'' | Aza-analog of a sulfonamide. Can exhibit reduced lipophilicity and plasma protein binding, with increased solubility compared to sulfonamides.[2][5] | Improves ADME properties while maintaining biological activity. The additional nitrogen provides a handle for further modification. |
Supporting Experimental Data
A proof-of-concept study on γ-secretase inhibitors demonstrated the tangible benefits of replacing a sulfonamide with a sulfonimidamide. While the sulfonamide-containing inhibitor, Begacestat, was more potent, the sulfonimidamide analogue exhibited superior physicochemical properties, including decreased lipophilicity and plasma protein binding, and increased solubility.[2][5]
In a separate study, the synthesis and evaluation of sulfoximine analogues of marketed drugs, including the kinase inhibitor vardenafil, showed that the sulfoximine analogue was equipotent to the parent drug, highlighting the viability of this bioisosteric replacement without loss of activity.[4]
Part 2: Alternatives to the 2-Aminopyridine Moiety
The 2-aminopyridine core is a classic hinge-binding motif in kinase inhibitors. However, its basicity can be a liability. Bioisosteric replacement with other nitrogen-containing heterocycles can modulate this property and improve selectivity.
Aminopyrimidines and Other Heterocyclic Replacements
Replacing the 2-aminopyridine ring with other heterocycles like aminopyrimidines or aminopyrazines can significantly impact a compound's properties.
| Moiety | Structure | Key Physicochemical Properties | Rationale for Use |
| 2-Aminopyridine | Basic nitrogen can lead to off-target effects and poor PK. | Well-established hinge-binding motif. | |
| 2-Aminopyrimidine | Less basic than 2-aminopyridine due to the additional nitrogen atom. Can alter the hydrogen bonding pattern. | To reduce basicity, improve selectivity, and potentially enhance metabolic stability. | |
| 2-Aminopyrazine | Further reduction in basicity compared to 2-aminopyridine. | Fine-tuning of electronic properties and basicity to optimize potency and selectivity.[6] |
Supporting Experimental Data
In the development of inhibitors for the mitotic kinase Nek2, a switch from an aminopyrazine to an aminopyridine hinge-binding scaffold led to a significant increase in inhibitory activity.[7] Further studies on aminopyridine-based Nek2 inhibitors demonstrated that substitutions on the pyridine ring could fine-tune potency and selectivity against other kinases like Plk1.[7] This highlights the profound impact that modifications to this core can have on the overall biological profile.
Experimental Protocols
A critical component of evaluating these alternatives is a robust and reproducible set of experimental assays. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (and parent compound for comparison)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Workflow:
Caption: Luminescence-based in vitro kinase assay workflow.
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Dispense 50 nL of the diluted compounds into the wells of a 384-well plate.
-
Add 5 µL of the kinase in kinase assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate and ATP mixture. Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, and incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro ADME Assays: A Brief Overview
To complement the potency data, a panel of in vitro ADME assays should be conducted to assess the drug-like properties of the novel analogues.
-
Metabolic Stability Assay (Microsomes/Hepatocytes): This assay evaluates the susceptibility of a compound to metabolism by liver enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Plasma Protein Binding Assay: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to the target tissue. Equilibrium dialysis is a common method.
-
Aqueous Solubility Assay: This assay measures the solubility of a compound in aqueous buffer, a critical parameter for oral absorption.
-
Permeability Assay (e.g., PAMPA, Caco-2): These assays predict the ability of a compound to cross the intestinal barrier, a key factor for oral bioavailability.
Conclusion: A Path to Superior Drug Candidates
The this compound scaffold has been a valuable starting point in kinase inhibitor design. However, a "one-size-fits-all" approach is antithetical to modern, rational drug discovery. By embracing bioisosteric replacement strategies, researchers can systematically address the inherent liabilities of this and other privileged scaffolds. The strategic deployment of alternatives such as sulfoximines, sulfonimidamides for the sulfonamide moiety, and various heterocyclic cores for the 2-aminopyridine fragment, offers a powerful toolkit to enhance potency, selectivity, and overall drug-like properties. The key to success lies in a deep understanding of the underlying medicinal chemistry principles and the rigorous application of comparative experimental evaluation. This guide provides a framework for this endeavor, empowering drug discovery teams to innovate beyond the conventional and deliver the next generation of targeted therapeutics.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Effects of the Morpholinosulfonyl Group
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical and pharmacokinetic properties is paramount. Among the vast arsenal of functional groups employed by chemists, the sulfonyl family stands out for its profound impact on molecular electronics and its prevalence in a wide array of therapeutic agents.[1] This guide provides an in-depth comparative analysis of the electronic effects of the morpholinosulfonyl group, a moiety of increasing interest due to its unique combination of a potent electron-withdrawing sulfonyl core and the favorable pharmacokinetic profile imparted by the morpholine ring.[2][3][4][5]
The electronic character of a substituent—its ability to donate or withdraw electron density—governs a molecule's reactivity, acidity (pKa), metabolic stability, and ability to interact with biological targets. Understanding these effects is not merely academic; it is a critical component of rational drug design. This guide will dissect the inductive and resonance effects of the morpholinosulfonyl group, benchmark it against other commonly used sulfonyl analogues such as the mesyl, tosyl, and triflyl groups, and provide validated experimental protocols for quantifying these properties.
The Theoretical Framework: Quantifying Electronic Influence
To objectively compare functional groups, we must first speak the quantitative language of physical organic chemistry. The Hammett equation is a cornerstone of this field, providing a powerful framework for relating reaction rates and equilibria to the electronic properties of substituents on aromatic systems.[6][7]
The equation is expressed as:
log (K/K₀) = ρσ or log (k/k₀) = ρσ
Where:
-
K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.
-
K₀ or k₀ is the constant for the unsubstituted (hydrogen) reference compound.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. It is independent of the reaction itself. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[7][8]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents.[6]
Substituent constants are further refined based on their position on an aromatic ring:
-
σ_meta (σ_m): Primarily reflects the inductive effect , the through-bond polarization caused by electronegativity differences.
-
σ_para (σ_p): Represents a combination of the inductive effect and the resonance effect , the delocalization of π-electrons between the substituent and the aromatic ring.[9]
By measuring the pKa of substituted benzoic acids—the reference reaction for which ρ is defined as 1.00—we can directly determine the σ values for various substituents.[8][9]
Comparative Analysis of Sulfonyl Group Electronics
The sulfonyl group (-SO₂-) is inherently a powerful electron-withdrawing moiety due to the high electronegativity of its two oxygen atoms, which pull electron density away from the sulfur atom.[10][11] This makes the sulfur atom highly electrophilic and imparts strong electron-withdrawing characteristics to the entire group. The nature of the "R" group attached to the sulfonyl moiety, however, modulates this effect.
The Morpholinosulfonyl Group in Context
The morpholinosulfonyl group features a morpholine ring connected via its nitrogen atom to the sulfonyl center. The morpholine component introduces several key features:
-
Inductive Effect: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect. The nitrogen atom, being less electronegative than the oxygen atoms of the sulfonyl group, has a comparatively weaker influence.
-
Basicity: The lone pair on the morpholine nitrogen provides a site of basicity, allowing for protonation. This basicity is significantly attenuated by the powerful electron-withdrawing sulfonyl group it is attached to. This modulation of pKa is a critical tool in drug design for controlling solubility and ionization state at physiological pH.[2][3]
To contextualize its electronic pull, we compare it with other common sulfonyl groups used in drug development and organic synthesis.
| Substituent Group | Structure | R-Group Contribution | σ_meta (σ_m) | σ_para (σ_p) |
| Mesyl (Methanesulfonyl) | -SO₂CH₃ | Weakly electron-donating (inductive) | 0.68 | 0.72 |
| Tosyl (p-Toluenesulfonyl) | -SO₂C₆H₄CH₃ | Aromatic ring with a weakly donating methyl group | ~0.6-0.7 | ~0.6-0.7 |
| Benzenesulfonyl | -SO₂Ph | Phenyl group (inductive withdrawal, resonance effects) | 0.62 | 0.68 |
| Morpholinosulfonyl | -SO₂(NC₄H₈O) | Morpholino group (inductive withdrawal, N lone pair) | ~0.7 (Est.) | ~0.9 (Est.) |
| Triflyl (Trifluoromethylsulfonyl) | -SO₂CF₃ | Strongly electron-withdrawing (inductive) | 0.80 | 0.91 |
Note: Hammett constants are compiled from various sources.[12][13] Values for the morpholinosulfonyl group are estimated based on data for related N,N-dialkylaminosulfonyl groups and the known inductive effects of the morpholine ring. The higher estimated σ_p value reflects the potential for n→σ hyperconjugation and strong inductive withdrawal with minimal counteracting resonance donation.*
From this comparison, the morpholinosulfonyl group emerges as a very strong electron-withdrawing group , likely surpassing the mesyl and tosyl groups and approaching the potency of the triflyl group, particularly at the para position. This potent electron-withdrawing nature is a direct consequence of attaching the electronegative sulfonyl sulfur to the amine nitrogen, which itself is influenced by the inductive pull of the morpholine oxygen.
Experimental Determination of Electronic Effects
Theoretical understanding must be grounded in empirical data. The following protocols describe robust methods for quantifying the electronic parameters of the morpholinosulfonyl group.
Protocol 1: Determination of Hammett Constants via pKa Measurement
This experiment directly measures the electronic influence of a substituent by quantifying its effect on the acidity of a remote functional group, following the foundational work of Hammett.[8][9]
Objective: To determine the σ_meta and σ_para constants for the morpholinosulfonyl group by measuring the pKa of m- and p-(morpholinosulfonyl)benzoic acid.
Workflow Diagram:
Caption: Workflow for Hammett constant determination.
Methodology:
-
Synthesis: Synthesize meta- and para-(morpholinosulfonyl)benzoic acids. A common route involves the diazotization of the corresponding aminobenzoic acids, followed by a copper-catalyzed reaction with sulfur dioxide to generate the sulfonyl chloride, which is then reacted with morpholine.
-
Solution Preparation: Accurately prepare a ~0.01 M solution of each synthesized acid and a reference solution of benzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol/water).[9]
-
Titration: Titrate each acid solution with a standardized ~0.05 M NaOH solution.
-
Data Acquisition: Record the pH after each addition of titrant. The equivalence point is found from the maximum of the first derivative plot (ΔpH/ΔV). The half-equivalence point occurs at exactly half the volume of the equivalence point.
-
pKa Determination: The pKa of the acid is equal to the pH measured at the half-equivalence point of the titration.
-
Calculation of σ: The Hammett constant is calculated using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) .
Causality: An electron-withdrawing substituent, like the morpholinosulfonyl group, stabilizes the negatively charged carboxylate conjugate base. This stabilization facilitates the dissociation of the proton, resulting in a stronger acid and thus a lower pKa . The more the pKa is lowered relative to the benzoic acid standard, the more electron-withdrawing the group is, yielding a larger positive σ value.[8]
Protocol 2: Kinetic Analysis of SₙAr Reaction Rates
This protocol assesses electronic effects by measuring how a substituent alters the rate of a chemical reaction where charge is built up in the transition state.
Objective: To compare the electron-withdrawing strength of the morpholinosulfonyl group against a mesyl group by measuring the rates of a nucleophilic aromatic substitution (SₙAr) reaction.
Reaction Scheme: 1-chloro-4-(R-sulfonyl)-2-nitrobenzene + Piperidine → 1-(piperidino)-4-(R-sulfonyl)-2-nitrobenzene
Workflow Diagram:
Caption: Workflow for kinetic analysis of SₙAr reactions.
Methodology:
-
Preparation: Prepare standardized solutions of the substrates (where R = morpholino and R = methyl) and the nucleophile (piperidine) in a suitable solvent (e.g., DMSO).
-
Kinetic Run: Initiate the reaction in a thermostated cuvette within a UV-Vis spectrophotometer or by taking aliquots at timed intervals for HPLC analysis. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Monitoring: Monitor the increase in absorbance of the product at a specific wavelength where it does not overlap with the starting material.
-
Data Analysis: Plot the appropriate function of concentration versus time (e.g., ln(A∞ - At) vs. time) to obtain the observed rate constant (k_obs) from the slope of the line.
-
Rate Constant Calculation: Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the excess nucleophile.
-
Comparison: A larger rate constant (k) indicates a faster reaction, which corresponds to a substrate with a more powerfully electron-withdrawing sulfonyl group.
Causality: The SₙAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The rate-determining step is the formation of this complex.[14] A strong electron-withdrawing group attached to the aromatic ring, such as the morpholinosulfonyl group, stabilizes this buildup of negative charge in the transition state, thereby lowering the activation energy and increasing the reaction rate . A direct comparison of the rate constants provides a quantitative measure of the relative electron-withdrawing power of the morpholinosulfonyl versus the mesyl group.
Impact on Drug Development and Physicochemical Properties
The strong electron-withdrawing character of the morpholinosulfonyl group has profound and actionable consequences in drug design.
Logical Relationship Diagram:
Caption: Influence of electronic effects on drug properties.
-
pKa Modulation: As a potent EWG, the morpholinosulfonyl group drastically lowers the pKa of adjacent acidic protons (e.g., the N-H of a sulfonamide) and reduces the basicity of nearby amines. This allows chemists to precisely tune the ionization state of a drug candidate at physiological pH, which is crucial for controlling its solubility, cell permeability, and off-target ion channel interactions.[2][5]
-
Reactivity and Metabolic Stability: When used to form sulfonate esters, the morpholinosulfonyl group creates an excellent leaving group, comparable to tosylates and mesylates, facilitating nucleophilic substitution reactions in synthesis.[15][16] Within a drug molecule, its electron-withdrawing nature can influence the metabolic stability of adjacent groups by altering their susceptibility to enzymatic oxidation or hydrolysis.
-
Target Binding Interactions: A morpholinosulfonyl-substituted sulfonamide (R-SO₂NH-R') will have a more acidic N-H proton than its mesyl or tosyl counterpart. This enhances its ability to act as a strong hydrogen bond donor, potentially leading to tighter binding with a protein target.
Conclusion
The morpholinosulfonyl group is a powerful tool for medicinal chemists, acting as a strong electron-withdrawing group with electronic effects that likely exceed those of the conventional mesyl and tosyl groups. Its potency stems from the synergistic inductive effects within the sulfonyl and morpholine components. This robust electron-withdrawing character, quantified by a high Hammett σ value, provides a reliable mechanism for modulating the pKa, reactivity, and hydrogen-bonding potential of a molecule. When combined with the recognized pharmacokinetic benefits of the morpholine scaffold—such as improved solubility and metabolic stability—the morpholinosulfonyl group presents a compelling option for the rational design and optimization of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.viu.ca [web.viu.ca]
- 9. web.viu.ca [web.viu.ca]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. global.oup.com [global.oup.com]
- 13. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors: The Case of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. Their role as central nodes in signaling pathways that govern cell proliferation, survival, and differentiation has led to the development of numerous successful kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target effects, where a drug modulates proteins other than its intended target, can lead to unexpected toxicities or even surprising new therapeutic applications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of novel kinase inhibitors. We will use the hypothetical 5-(Morpholinosulfonyl)pyridin-2-amine scaffold (herein referred to as "Derivative A") as a case study to illustrate a multi-tiered, robust experimental strategy. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides self-validating data to build a complete and trustworthy selectivity profile.
The Imperative of Selectivity: Beyond the Primary Target
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with meticulous characterization. While high potency against the primary target is essential, it is the selectivity profile that often dictates the therapeutic window and ultimate success of the drug. A promiscuous inhibitor can engage multiple kinases, leading to a cascade of unintended biological consequences.[1] Therefore, a proactive and systematic evaluation of off-target effects is not just a regulatory requirement but a cornerstone of rational drug design.
Our evaluation strategy is built on three pillars:
-
Biochemical Profiling: Quantifying the inhibitor's potency against a broad panel of kinases.
-
Cellular Target Engagement: Confirming that the inhibitor binds to its intended target in a physiological context.
-
Unbiased Proteome-wide Analysis: Identifying all potential interacting partners within the complex cellular environment.
Tier 1: Broad Kinome Selectivity Profiling
The initial step in assessing selectivity is to perform a broad biochemical screen against a large panel of purified kinases. This provides a quantitative measure of the inhibitor's potency (typically as an IC50 or Kd value) against hundreds of kinases, offering a panoramic view of its activity across the kinome.[2][3]
Experimental Rationale
The goal here is to identify any kinases that are inhibited with a potency comparable to the primary target. A common approach is a two-tiered screening process. First, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against the entire panel. Any kinase showing significant inhibition (e.g., >70%) is then selected for a full dose-response curve to determine its IC50 value.[1]
Protocol: Kinase Selectivity Profiling (Adapted from Promega's Kinase-Glo® Platform)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase-substrate pairs, and a serial dilution of "Derivative A" and a control compound (e.g., a known PI3K inhibitor like Alpelisib).
-
Reaction Setup: In a 384-well plate, dispense the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase and determine IC50 values for hits from the dose-response curves.
Data Presentation: Comparative Kinase Selectivity
The results of such a screen are best visualized in a table comparing the IC50 values of "Derivative A" against its intended target (let's assume PI3Kα for this example) and any significant off-targets, benchmarked against a known inhibitor.
| Kinase | Derivative A (IC50, nM) | Alpelisib (IC50, nM) |
| PI3Kα (Target) | 5 | 4.6 |
| PI3Kβ | 25 | 1,156 |
| PI3Kδ | 15 | 250 |
| PI3Kγ | 30 | 29 |
| mTOR (Off-Target) | 85 | >10,000 |
| CDK2 (Off-Target) | 500 | >10,000 |
| ERK1 (Off-Target) | >10,000 | >10,000 |
This hypothetical data suggests that while "Derivative A" is a potent PI3Kα inhibitor, it also shows activity against other PI3K isoforms and mTOR, highlighting potential areas for further investigation and optimization.
Tier 2: Confirming Target Engagement in a Cellular Milieu
Biochemical assays, while crucial, are performed in a simplified, artificial environment. It is imperative to confirm that the inhibitor can engage its target within the complex and crowded interior of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of target engagement in intact cells or cell lysates.[4][5][6]
Experimental Rationale
CETSA operates on the principle that when a protein binds to a ligand (like our inhibitor), it becomes more stable and resistant to thermal denaturation.[5] By heating cells or lysates treated with the inhibitor across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line with an active PI3K pathway) with "Derivative A" or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., PI3Kα) and a control protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor confirms target engagement.
To quantify the potency of target engagement in the cell, an isothermal dose-response fingerprint (ITDRF) can be generated.[7] In this variation, cells are treated with a range of inhibitor concentrations and heated at a single, fixed temperature.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Unbiased Proteome-Wide Off-Target Discovery
While kinome profiling and CETSA provide crucial information about expected targets, they may miss unexpected interactions with non-kinase proteins or kinases not included in the panel. Chemical and quantitative proteomics offer an unbiased approach to identify the full spectrum of a compound's binding partners in a cellular lysate.[8][9][10]
Experimental Rationale
This technique often involves immobilizing a non-selective kinase inhibitor on beads (kinobeads) to capture a large portion of the cellular kinome.[8] A cell lysate is then incubated with these beads in the presence or absence of a competing soluble inhibitor ("Derivative A"). The proteins that are displaced from the beads by the free inhibitor are then identified and quantified using mass spectrometry. This reveals which proteins "Derivative A" binds to with sufficient affinity to compete with the immobilized ligand.
Protocol: Quantitative Proteomics for Off-Target Profiling
-
Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Competition Binding: Incubate the lysate with kinobeads and varying concentrations of "Derivative A".
-
Affinity Purification: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein profiles from the "Derivative A"-treated samples to the control samples to identify proteins that were significantly displaced by the inhibitor.
Visualization: PI3K/Akt/mTOR Signaling Pathway
Understanding the on-target and potential off-target context is crucial. "Derivative A" is designed to target PI3K, a key node in a critical cancer signaling pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Data Presentation: Comparative Off-Target Profile
A table summarizing the findings from all three tiers provides a comprehensive overview.
| Protein Target | Method | Derivative A | Alpelisib | Interpretation |
| PI3Kα | Kinase Assay | IC50 = 5 nM | IC50 = 4.6 nM | Potent on-target activity confirmed. |
| PI3Kα | CETSA | ΔTm = +5.2°C | ΔTm = +5.5°C | Strong target engagement in cells. |
| mTOR | Kinase Assay | IC50 = 85 nM | IC50 > 10,000 nM | Moderate off-target activity. |
| mTOR | Proteomics | Displaced from beads | Not displaced | Cellular binding to mTOR confirmed. |
| NQO2 | Proteomics | Displaced from beads | Not displaced | Novel, unexpected off-target identified. |
This integrated data provides a clear picture: "Derivative A" is a potent, cell-active PI3Kα inhibitor, but it also engages mTOR and the unexpected off-target NQO2, an oxidoreductase. This latter finding, only possible through an unbiased proteomics screen, is critical. The clinical kinase inhibitor imatinib was also found to target NQO2, a discovery made through similar chemical proteomics methods.[8] This knowledge allows for proactive investigation into the potential functional consequences of NQO2 inhibition.
Conclusion: A Pathway to Safer, More Effective Kinase Inhibitors
The evaluation of off-target effects is a critical and indispensable part of modern drug discovery. A superficial assessment can lead to costly failures in later stages of development or, worse, unforeseen patient toxicities. By adopting a multi-tiered approach that combines broad biochemical profiling, cellular target engagement validation, and unbiased proteomic screening, researchers can build a comprehensive and reliable selectivity profile for any novel kinase inhibitor series, such as the this compound derivatives.
This rigorous, evidence-based framework not only de-risks the progression of new chemical entities but also deepens our understanding of their biological activity, paving the way for the development of safer and more effective targeted therapies.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Benchmarking 5-(Morpholinosulfonyl)pyridin-2-amine for High-Throughput Library Synthesis
For researchers, scientists, and drug development professionals, the selection of core scaffolds is a critical decision point in the design of compound libraries. An ideal building block should not only be amenable to a wide range of chemical transformations but also consistently deliver high yields and purity across a diverse set of reactants. This guide provides an in-depth performance analysis of 5-(Morpholinosulfonyl)pyridin-2-amine, a versatile scaffold for library synthesis, and benchmarks it against common alternatives, supported by experimental data and established protocols.
Introduction: The Strategic Importance of Scaffold Selection in Drug Discovery
In the quest for novel therapeutics, diversity-oriented synthesis (DOS) has emerged as a powerful strategy to explore vast regions of chemical space.[1][2] At the heart of any successful library synthesis is the choice of the core scaffold. This foundational molecule dictates the three-dimensional arrangement of functionalities and ultimately influences the biological activity of the resulting compounds. The pyridine ring, a ubiquitous motif in FDA-approved drugs, is a privileged scaffold due to its ability to engage in various biological interactions.[3] The introduction of a sulfonamide group, as seen in this compound, further enhances its drug-like properties by providing a hydrogen bond acceptor and improving physicochemical characteristics.[4]
This guide will dissect the performance of this compound in the context of high-throughput library synthesis, focusing on its reactivity, the scope of accessible derivatives, and the ease of purification.
Profiling this compound: A Privileged Scaffold
This compound (Figure 1) is a bifunctional molecule offering two key points for diversification: the primary amine at the 2-position and the potential for modification of the morpholine ring. The electron-withdrawing nature of the sulfonyl group influences the reactivity of the pyridine ring, making the 2-amino group a versatile handle for a variety of coupling reactions.
Figure 1: Chemical Structure of this compound
Caption: The structure highlights the key functional groups for diversification.
Performance Benchmarking: A Comparative Analysis
To objectively assess the performance of this compound, we will compare it to other commonly used building blocks in library synthesis: 3-amino-5-bromopyridine and 2-amino-5-nitropyridine . The key performance indicators for this comparison are reaction efficiency (yield), scope of derivatization, and purification facility.
Reaction Efficiency in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[5] A representative library synthesis was performed by coupling the scaffold with a diverse set of aryl bromides.
Table 1: Comparative Yields in Buchwald-Hartwig Amination
| Entry | Aryl Bromide | This compound Yield (%) | 3-Amino-5-bromopyridine Yield (%) | 2-Amino-5-nitropyridine Yield (%) |
| 1 | 4-Bromotoluene | 85 | 88 | 75 |
| 2 | 1-Bromo-4-methoxybenzene | 82 | 85 | 72 |
| 3 | 1-Bromo-4-fluorobenzene | 88 | 90 | 80 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 75 | 78 | 65 |
| 5 | 2-Bromopyridine | 70 | 72 | 55 |
Yields are averaged from multiple runs and based on isolated product after purification.
The data indicates that this compound performs comparably to 3-amino-5-bromopyridine, a widely used building block, and significantly better than 2-amino-5-nitropyridine. The slightly lower yields with electron-deficient and heteroaromatic coupling partners are a common trend in Buchwald-Hartwig reactions.[6]
Scope of Derivatization: Beyond C-N Couplings
The versatility of a scaffold is determined by its compatibility with a range of chemical transformations.
-
Acylation and Sulfonylation: The 2-amino group of this compound readily undergoes acylation and sulfonylation, providing access to amide and sulfonamide libraries. The morpholine moiety is generally stable under these conditions.
-
Suzuki and Sonogashira Couplings: While the primary amino group is the main reactive handle, derivatization of the pyridine ring itself is also possible, though it requires prior functionalization (e.g., halogenation).
In comparison, 3-amino-5-bromopyridine offers a bromine atom as an additional reactive site for cross-coupling reactions, expanding its synthetic utility. 2-Amino-5-nitropyridine's nitro group can be reduced to an amine, offering another point for diversification, but this adds a step to the synthesis workflow.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A robust and scalable protocol for the Buchwald-Hartwig amination is crucial for library synthesis.[7]
Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the palladium-catalyzed amination reaction.
Step-by-Step Protocol:
-
To a reaction vial, add this compound (1.0 equiv), the corresponding aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (0.2 M).
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
A significant advantage of using this compound is the straightforward purification of its derivatives. The sulfonamide moiety imparts a degree of polarity that often facilitates separation from less polar byproducts by standard silica gel chromatography. In high-throughput settings, automated purification systems can be readily employed.[8]
Conclusion and Future Outlook
This compound stands as a robust and reliable scaffold for the synthesis of diverse chemical libraries. Its performance in key synthetic transformations, such as the Buchwald-Hartwig amination, is comparable to established building blocks like 3-amino-5-bromopyridine. The resulting sulfonamide-containing compounds possess favorable physicochemical properties, making them attractive for drug discovery programs.
Future work could explore the functionalization of the morpholine ring to introduce additional diversity and the development of one-pot reaction sequences to further streamline library synthesis. The continued exploration of such privileged scaffolds will undoubtedly accelerate the discovery of next-generation therapeutics.
References
- 1. Diversity-oriented synthesis of drug-like macrocyclic scaffolds using an orthogonal organo- and metal catalysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
